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4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Documentation Hub

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  • Product: 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate
  • CAS: 24240-89-9

Core Science & Biosynthesis

Foundational

mechanism of action of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate as an acetylcholinesterase inhibitor

An In-Depth Technical Guide on the Mechanism of Action of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate as an Acetylcholinesterase Inhibitor For Researchers, Scientists, and Drug Development Professionals Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acetylcholinesterase in Neurological Function

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses, ensuring the precise control of neuronal signaling.[1] Consequently, the inhibition of AChE has emerged as a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease, by increasing the concentration and duration of action of ACh in the synaptic cleft.[3][4] Among the various classes of AChE inhibitors, carbamates represent a significant group of compounds that have been developed for both therapeutic and agricultural applications.[1] This guide provides a detailed technical overview of the mechanism of action of a specific N-methylcarbamate, 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, as an acetylcholinesterase inhibitor.

The General Mechanism of N-Methylcarbamate Inhibition of Acetylcholinesterase: A Tale of Pseudo-Irreversible Inhibition

N-methylcarbamates, including the subject of this guide, are classified as pseudo-irreversible or slowly reversible inhibitors of acetylcholinesterase.[5][6] Their mechanism of action is a multi-step process that involves the formation of a transient covalent bond with the enzyme's active site.[7][8]

The inhibition process can be dissected into two primary stages:

  • Initial Reversible Binding: The carbamate inhibitor first binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex (EI).[9] This initial binding is guided by interactions between the inhibitor and various residues within the active site gorge.

  • Carbamylation of the Active Site: Following the initial binding, a nucleophilic attack by the hydroxyl group of the active site serine residue (Ser203 in human AChE) on the carbonyl carbon of the carbamate occurs.[2][6] This reaction is facilitated by the other members of the catalytic triad, a histidine (His447) and a glutamate (Glu334) residue.[10] This step results in the formation of a carbamylated enzyme (E-C) and the release of the leaving group, in this case, 4-ethyl-5-methyl-1,2-oxazol-3-ol.[7]

The carbamylated enzyme is catalytically inactive. The rate of recovery of enzyme activity is determined by the decarbamylation rate, which is the hydrolysis of the carbamyl-enzyme complex.[7] For N-methylcarbamates, this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during the normal hydrolysis of acetylcholine, leading to a prolonged but not permanent inhibition.[1][11]

G E_I E + I (Enzyme + Inhibitor) EI E-I (Reversible Complex) E_I->EI k_on EI->E_I k_off EC_L E-C + L (Carbamylated Enzyme + Leaving Group) EI->EC_L k_2 (Carbamylation) E_C_H2O E + C (Regenerated Enzyme + Carbamate) EC_L->E_C_H2O k_3 (Decarbamylation, slow)

Caption: General mechanism of pseudo-irreversible inhibition of acetylcholinesterase by carbamates.

Structural Considerations for Carbamate Inhibitors

The inhibitory potency of a carbamate is determined by both its affinity for the active site and its rate of carbamylation. The structure of the leaving group plays a crucial role in the initial binding and positioning of the carbamate moiety for the nucleophilic attack. Aromatic or heterocyclic leaving groups can engage in π-π stacking or other non-covalent interactions with aromatic residues in the AChE active site gorge, such as tryptophan (Trp86) and tyrosine (Tyr337), which are part of the catalytic anionic site (CAS) and the peripheral anionic site (PAS) respectively.[10][12]

Hypothesized Binding and Mechanism of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

It is proposed that the 4-ethyl-5-methyl-1,2-oxazol-3-yl moiety acts as the leaving group. The initial binding of the inhibitor to the AChE active site is likely guided by hydrophobic and potential polar interactions between this oxazole ring system and amino acid residues lining the active site gorge. The ethyl and methyl substituents on the oxazole ring may further enhance binding through hydrophobic interactions.

Once optimally positioned, the N-methylcarbamate moiety is attacked by the Ser203 residue, leading to the formation of the N-methylcarbamylated enzyme and the release of 4-ethyl-5-methyl-1,2-oxazol-3-ol. The subsequent slow hydrolysis of the N-methylcarbamyl-enzyme conjugate would then regenerate the active enzyme.

G cluster_AChE AChE Active Site Ser203 Ser203 HO- Inhibitor 4-ethyl-5-methyl-1,2-oxazol-3-yl -O-C(=O)-NH-CH3 Ser203->Inhibitor Nucleophilic Attack His447 His447 N His447->Ser203 H-bond Glu334 Glu334 O- Anionic_Site Anionic Site (Trp86, etc.) Inhibitor->Anionic_Site π-π/hydrophobic interactions

Caption: Hypothesized binding of the inhibitor in the AChE active site.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the proposed mechanism and quantify the inhibitory potency of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, a series of in vitro assays are required.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method to screen for and characterize AChE inhibitors is the colorimetric assay developed by Ellman and colleagues.[13][14][15]

Principle: The assay indirectly measures AChE activity.[13] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[13] The presence of an inhibitor reduces the rate of this color formation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).[13]

    • AChE solution (e.g., from electric eel or recombinant human).[13]

    • Acetylthiocholine iodide (ATCI) substrate solution.[13]

    • DTNB solution.[13]

    • Test inhibitor stock solution (dissolved in a suitable solvent like DMSO).[13]

    • Positive control (e.g., Eserine).[13]

  • Assay Procedure (96-well plate format):

    • Add buffer, DTNB solution, and varying concentrations of the test inhibitor to the wells.

    • Add the AChE solution to initiate pre-incubation.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[13]

    • Initiate the enzymatic reaction by adding the ATCI substrate solution.[13]

    • Immediately measure the absorbance at 412 nm at time zero and then at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.[13]

    • Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.[13]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[13]

G start Start: Prepare Reagents setup Set up 96-well plate: Buffer, DTNB, Inhibitor start->setup preincubate Add AChE and Pre-incubate setup->preincubate reaction Add Substrate (ATCI) preincubate->reaction measure Kinetic Measurement (Abs @ 412 nm) reaction->measure analyze Calculate Reaction Rates measure->analyze inhibition Determine % Inhibition analyze->inhibition ic50 Calculate IC50 inhibition->ic50 end End ic50->end

Sources

Exploratory

molecular structure and bonding analysis of isoxazole carbamates

An In-depth Technical Guide to the Molecular Structure and Bonding of Isoxazole Carbamates Abstract Isoxazole carbamates represent a pivotal class of heterocyclic compounds, demonstrating significant therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of Isoxazole Carbamates

Abstract

Isoxazole carbamates represent a pivotal class of heterocyclic compounds, demonstrating significant therapeutic potential, most notably as resistance-breaking acetylcholinesterase inhibitors for combating malaria.[1][2] The precise arrangement of atoms and the nature of the chemical bonds within these molecules are fundamental determinants of their biological activity, stability, and pharmacokinetic properties. This guide provides a comprehensive exploration of the , designed for researchers, medicinal chemists, and drug development professionals. We will delve into the causal logic behind synthetic strategies, the application of advanced spectroscopic and crystallographic techniques for structural elucidation, the power of computational modeling in understanding conformational dynamics, and the critical link between three-dimensional structure and biological function.

The Central Challenge: Regioselectivity in Synthesis and the Genesis of Structural Inquiry

The journey into the structural analysis of isoxazole carbamates begins with their synthesis. The core challenge lies in controlling the regioselectivity of the carbamoylation of isoxazol-3-ols. This precursor can react at two different nucleophilic sites—the ring nitrogen or the exocyclic oxygen—leading to two distinct isomeric products: the desired O-acylated isoxazol-3-yl carbamate or the N-acylated 3-oxoisoxazole-2(3H)-carboxamide .[1] Understanding and controlling this selectivity is paramount, as these isomers exhibit profoundly different biological activities.[2]

The reaction of a 5-substituted isoxazol-3-ol with a carbamoyl chloride, such as dimethylcarbamoyl chloride, can be directed to yield the desired isoxazol-3-yl carbamate by performing the reaction under basic conditions. The use of a base like potassium tert-butoxide (t-BuOK) deprotonates the hydroxyl group, enhancing the nucleophilicity of the oxygen and favoring the O-acylation pathway. In contrast, neutral conditions can lead to a mixture of products or favor the N-acylated isomer.[1]

G reagent1 Isoxazol-3-ol reaction_center Reaction reagent1->reaction_center reagent2 Dimethylcarbamoyl Chloride reagent2->reaction_center reagent3 Base (KOt-Bu) reagent3->reaction_center THF, 0°C to RT product1 Isoxazol-3-yl Carbamate (Major Product) product2 3-Oxoisoxazole-2(3H)-carboxamide (Minor Product) reaction_center->product1 O-Acylation reaction_center->product2 N-Acylation

Caption: Regioselective synthesis of isoxazol-3-yl carbamates.

Experimental Protocol: Synthesis of 5-Phenylisoxazol-3-yl dimethylcarbamate

This protocol outlines the base-mediated synthesis of a representative isoxazol-3-yl carbamate.

  • Preparation: To a solution of 5-phenylisoxazol-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (KOt-Bu) (1.1 eq) portion-wise.

  • Activation: Stir the resulting mixture at 0 °C for 15 minutes to ensure complete deprotonation.

  • Carbamoylation: Add dimethylcarbamoyl chloride (1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-phenylisoxazol-3-yl dimethylcarbamate.[1]

Elucidating the Molecular Blueprint: Spectroscopic & Crystallographic Analysis

With a synthetic route established, the next critical phase is the unambiguous confirmation of the molecular structure. A combination of spectroscopic and crystallographic methods provides a self-validating system for structural elucidation.

Spectroscopic Fingerprinting

Spectroscopy offers the first line of evidence for the successful synthesis and correct isomeric form of the target compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for distinguishing between the O-acylated and N-acylated isomers. For isoxazol-3-yl dimethylcarbamates, the two methyl groups on the carbamate nitrogen are diastereotopic due to restricted rotation around the C-N bond, and they appear as two distinct singlets in the ¹H NMR spectrum. Conversely, the isomeric 3-oxoisoxazole-2(3H)-dimethylcarboxamides typically show a single, often broad, singlet for these N-methyl protons.[1] The chemical shifts of the isoxazole ring protons and carbons also provide a characteristic fingerprint.[3][4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbamate moiety will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks include C=N stretching of the isoxazole ring and C-O stretching vibrations.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement of the molecular ion.[3]

Technique Key Observables for Isoxazol-3-yl Dimethylcarbamate Purpose
¹H NMR Two distinct singlets for N(CH₃)₂ protonsIsomer differentiation
Characteristic signals for isoxazole ring protonsStructural confirmation
¹³C NMR Carbonyl carbon signal (~150-155 ppm)Functional group confirmation
Signals for isoxazole ring and substituent carbonsFull carbon skeleton mapping
IR Strong C=O stretch (~1720-1740 cm⁻¹)Carbonyl group identification
C=N and C-O stretchesRing and linker confirmation
HRMS Accurate molecular ion peak [M+H]⁺Elemental composition verification

Table 1: Summary of Spectroscopic Data for Structural Elucidation.

Definitive 3D Structure: The Role of X-ray Crystallography

While spectroscopy provides connectivity and functional group information, single-crystal X-ray crystallography offers the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.[8] Crystallographic data for related isoxazole structures have confirmed the planarity of the isoxazole ring and have been instrumental in understanding intermolecular interactions within the crystal lattice.[8][9] This information is invaluable for validating computational models and understanding the interactions with biological targets.

The Dynamic Structure: Insights from Computational Chemistry

Molecules are not static entities. Computational chemistry provides a powerful lens to explore the dynamic nature of isoxazole carbamates, including their conformational preferences and electronic properties, which are often inaccessible by experimental means alone.

Conformational Landscapes and the Carbamate Bond

A key feature of the carbamate linkage is the potential for cis and trans conformations arising from restricted rotation about the C(O)-N bond, a consequence of the partial double-bond character from delocalized π-electrons.[10] While peptides typically favor the trans configuration, carbamates can have energetically accessible cis conformers.[10]

Density Functional Theory (DFT) calculations are employed to map the potential energy surface and identify low-energy conformers. These calculations can predict the relative stability of cis and trans isomers and the energy barrier for their interconversion. This conformational flexibility can be critical for how the molecule fits into a biological target's binding pocket.

Caption: Cis/Trans conformers of the carbamate bond.

Electronic Structure: Frontier Molecular Orbitals and Reactivity

DFT calculations are also used to analyze the electronic structure of isoxazole carbamates. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[11] Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of positive and negative potential, which are crucial for understanding non-covalent interactions with a biological target.

From Structure to Function: A Case Study of Acetylcholinesterase Inhibition

The ultimate goal of structural analysis in drug development is to understand and predict biological function. Isoxazol-3-yl carbamates have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key strategy for treating diseases like Alzheimer's and for insecticides.[12][13]

The structure-activity relationship (SAR) studies reveal that the carbamate moiety acts as a "warhead," carbamoylating a serine residue in the AChE active site, thereby inactivating the enzyme. The isoxazole ring and its substituents serve as the "scaffold," correctly positioning the carbamate group for this reaction. The nature of the substituent at the 5-position of the isoxazole ring significantly influences the inhibitory potency and selectivity.[2] This direct correlation between the molecular structure (scaffold, warhead, and substituents) and the biological activity (AChE inhibition) underscores the importance of the detailed analytical approach described herein.

Structural Feature Role in AChE Inhibition Analytical Insight
Carbamate Moiety Covalently modifies the active site serine.Confirmed by IR, NMR. Conformational flexibility assessed by DFT.
Isoxazole Ring Acts as a rigid scaffold to orient the carbamate.Planarity and geometry confirmed by X-ray crystallography.
C5-Substituent Modulates binding affinity, selectivity, and physical properties.SAR studies correlate substituent size/electronics with inhibitory potency (kᵢ).

Table 2: Structure-Activity Relationship (SAR) of Isoxazole Carbamate AChE Inhibitors.

Integrated Analytical Workflow

A robust and self-validating workflow is essential for the comprehensive analysis of isoxazole carbamates. This integrated approach ensures high confidence in the structural assignment and provides a deep understanding of the molecule's properties.

Caption: Integrated workflow for isoxazole carbamate analysis.

Conclusion

The molecular structure and bonding of isoxazole carbamates are intricately linked to their chemical behavior and biological function. A multi-faceted analytical approach, beginning with controlled synthesis and progressing through rigorous spectroscopic, crystallographic, and computational analysis, is essential for a complete understanding. This guide has outlined the critical steps and the causal logic behind them, from addressing the challenge of isomeric purity to correlating three-dimensional structure with potent enzyme inhibition. For researchers in drug discovery, this comprehensive structural knowledge is the bedrock upon which novel, more effective, and safer therapeutics can be designed and developed.

References

  • Verma, A., Wong, D. M., Islam, R., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. Bioorganic & Medicinal Chemistry, 23(7), 1321–1340. [Link]

  • Carlier, P. R., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. PubMed, National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. Scientific Reports, 14(1), 1-18. [Link]

  • Kuchar, M., et al. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Journal of Heterocyclic Chemistry, 52(1), 11-19. [Link]

  • Dou, G. L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645–13653. [Link]

  • Kumar, A., & Rajput, C. S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3975-3995. [Link]

  • Decker, M., & Trumpp-Kallmeyer, S. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Maltarollo, V. G., et al. (2020). Design of new isoxazole derivatives based on the anti‐AChE activity of compounds A and B. Archiv der Pharmazie, 353(1), 1900251. [Link]

  • Hosseinnia, R., et al. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 2(3), 1-10. [Link]

  • Cho, A. K., & Fukuto, T. R. (1998). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. PubMed, National Center for Biotechnology Information. [Link]

  • Mandal, A., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(13), 3021–3032. [Link]

  • Hmadeh, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Journal for Research - B (Humanities), 35(3), 1-18. [Link]

  • Mohammed, I., et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1), 7-14. [Link]-4-Mohammed-Hassan/3a23362a715694c965e8a719910d65e75c58a5e7)

  • Jays, J., & Janardhanan, S. (2022). IR and NMR spectrum of isoxazole 2k. ResearchGate. [Link]

  • de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11038–11056. [Link]

  • Neetha, S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar. [Link]

  • ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. [Link]

  • Polit, Y., et al. (2025). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). Molecules, 30(10), 2215. [Link]

  • Foreman, D. J., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 12(35), 8567–8573. [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanoscience and Bioengineering, 13(2), 94-116. [Link]

  • Kumar, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(3), 1148-1162. [Link]

  • ResearchGate. (n.d.). Structure of Isoxazole. [Link]

Sources

Foundational

Environmental Fate and Degradation Kinetics of Alanycarb: A Technical Analysis

Topic: Environmental Fate and Degradation Half-Life of Alanycarb Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary Alanycarb (CAS No. 831...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate and Degradation Half-Life of Alanycarb Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Alanycarb (CAS No. 83130-01-2) represents a distinct class of oxime carbamate insecticides acting primarily as a pro-pesticide .[2] Its environmental fate is biphasic: the parent compound undergoes rapid conversion to the bioactive metabolite methomyl , which subsequently dictates the long-term persistence and toxicological profile of the residue. This guide analyzes the physicochemical drivers, degradation pathways, and quantitative half-life (


) metrics of alanycarb, emphasizing the critical transition from lipophilic parent to hydrophilic metabolite.[1]

Physicochemical Profile & Mobility Indicators

Understanding alanycarb's fate requires distinguishing its properties from those of its primary degradate, methomyl.[1] Alanycarb exhibits moderate lipophilicity, facilitating cuticular penetration in pests, whereas methomyl is highly water-soluble and mobile.[1][2]

Table 1: Comparative Physicochemical Properties

PropertyAlanycarb (Parent)Methomyl (Active Metabolite)Environmental Implication
Molecular Weight 399.5 g/mol 162.2 g/mol Mass loss during conversion significantly alters transport kinetics.[1][2]
Water Solubility ~20 mg/L (20°C)57,900 mg/L (25°C)Alanycarb is moderately soluble; Methomyl is highly soluble/leachable.[2]
Log

3.43 (pH 7)1.24Alanycarb sorbs to organic matter; Methomyl partitions to the aqueous phase.[2]
Vapor Pressure

mPa

mPa
Volatilization is negligible for both compounds.[2]
Henry's Law Constant

Pa m³/mol

Pa m³/mol
Low potential for atmospheric partitioning.[2]

Data Sources: PPDB, FAO Specifications.[1]

Degradation Mechanisms: The "Activation" Pathway

The environmental degradation of alanycarb is not a simple disappearance but a transformation process. The N-S bond cleavage is the rate-limiting step for activation.

Hydrolysis and pH Dependence

Alanycarb is relatively stable to abiotic hydrolysis at neutral pH, serving as a shelf-stable precursor.[1][2]

  • pH 5 - 7: Stable (Half-life > 30 days).[2]

  • pH 9: Rapid degradation.[1][2] Alkaline conditions accelerate the cleavage of the carbamate ester bond.

  • Mechanism: Base-catalyzed hydrolysis attacks the carbonyl carbon, but in soil systems, microbial esterases are the dominant catalysts.[1]

Biotic Degradation (Soil Metabolism)

In biologically active soils, alanycarb is rapidly converted to methomyl.[1] This conversion is mediated by soil microorganisms (bacteria/fungi) possessing esterase and amidase activity.[2]

  • Step 1 (Activation): Cleavage of the N-S bond releases the methomyl moiety.

  • Step 2 (Detoxification): Methomyl is further degraded to Methomyl Oxime (non-toxic), which is subsequently mineralized to

    
     and acetonitrile.[1][2]
    
Metabolic Pathway Diagram

The following graph visualizes the degradation cascade, highlighting the transition from the lipophilic parent to the volatile end-products.

AlanycarbDegradation Alanycarb Alanycarb (Parent Pro-pesticide) Methomyl Methomyl (Bioactive Metabolite) Alanycarb->Methomyl Biotic Cleavage (N-S bond) Rapid (Hours to Days) MethomylOxime Methomyl Oxime (Transient Intermediate) Methomyl->MethomylOxime Hydrolysis/Oxidation DT50 ~14 days BoundResidues Bound Residues (Soil Matrix) Methomyl->BoundResidues Sorption Acetonitrile Acetonitrile (Volatile) MethomylOxime->Acetonitrile Fragmentation CO2 CO2 (Mineralization) MethomylOxime->CO2 Microbial Mineralization

Figure 1: Metabolic pathway of Alanycarb showing activation to Methomyl and subsequent mineralization.[2][3][4][5][6]

Quantitative Fate Profile ( )

The "half-life" of alanycarb is often reported as the dissipation time of the parent, but for risk assessment, the "Total Toxic Residue" (Parent + Methomyl) is the relevant metric.

Table 2: Degradation Half-Lives in Environmental Matrices

MatrixCompound

(Typical)
RangeMechanism
Aerobic Soil Alanycarb< 2 days0.5 – 5 daysRapid microbial conversion to methomyl.[1][2]
Aerobic Soil Methomyl~14 days7 – 50 daysMicrobial degradation to oxime/CO2.[2]
Water (pH 7) AlanycarbStable> 30 daysAbiotically stable; requires photolysis or biology.[2]
Water (pH 9) Methomyl~30 days20 – 40 daysAlkaline hydrolysis.[2]
Photolysis Methomyl2 – 6 days-Rapid photodegradation in clear surface water.[2]

Key Insight: While alanycarb disappears quickly (


 days), the environmental risk persists for weeks due to the formation of methomyl, which is more mobile and moderately persistent.[1]

Experimental Methodology: OECD 307 (Aerobic Soil)

To accurately determine the fate of a pro-pesticide like alanycarb, a standard OECD 307 protocol must be modified to capture the rapid parent-to-metabolite transition.[2]

Protocol Design
  • Test System: 4 distinct soil types (varying pH, OC%, clay).[1]

  • Labeling:

    
    C-labeling at the carbamate carbon is essential to track mineralization to 
    
    
    
    .[2]
  • Sampling Frequency: High-frequency sampling in the first 48 hours (0, 6, 12, 24, 48 hrs) is critical to capture the Alanycarb

    
    .[1] Continued sampling up to 120 days tracks Methomyl decline.
    
Analytical Workflow

The following workflow ensures mass balance integrity and metabolite identification.

SoilProtocol SoilSample Soil Sample Collection (Timepoints: 0, 6h, 1d, 3d, 7d...) Extraction Solvent Extraction (Acetonitrile/Water) SoilSample->Extraction Combustion Combustion of Post-Extraction Solids Extraction->Combustion Non-Extractable (Bound) HPLC HPLC-RAM/MS Analysis (Speciation) Extraction->HPLC Extractable Residues LSC LSC Analysis (Total Radioactivity) Combustion->LSC DataAnalysis Kinetic Modeling (SFO/FOMC Models) LSC->DataAnalysis Mass Balance Check HPLC->DataAnalysis Quantify Parent vs. Methomyl

Figure 2: Analytical workflow for determining degradation kinetics of


C-Alanycarb in soil.

Environmental Risk Context

  • Groundwater Leaching: Alanycarb itself has a high

    
     and low water solubility, posing low leaching risk.[1] However, its degradation yields methomyl (low 
    
    
    
    , high solubility), which is a known groundwater contaminant.[1] Risk assessments must model the metabolite's transport.
  • Aquatic Toxicity: Alanycarb is highly toxic to aquatic invertebrates (

    
     mg/L).[2][7] Runoff events shortly after application are the primary concern.
    

References

  • University of Hertfordshire. (2025).[2] Alanycarb - PPDB: Pesticide Properties DataBase.[2] Aeru.herts.ac.uk.[2] Link

  • FAO/WHO. (2001).[2] Pesticide Residues in Food - Methomyl Evaluations. Food and Agriculture Organization of the United Nations.[8] Link

  • PubChem. (2025).[2][3][4] Alanycarb Compound Summary. National Library of Medicine. Link[1][2]

  • US EPA. (1998).[2] Reregistration Eligibility Decision (RED) - Methomyl.[2] United States Environmental Protection Agency.[2][9][10] Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate from ethyl acetoacetate

Technical Application Note: Scalable Synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Executive Summary This application note details the optimized synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Executive Summary

This application note details the optimized synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate , a structural analog to carbamate insecticides (e.g., Alanycarb, Benfuracarb) and relevant pharmacophores in medicinal chemistry.

The protocol addresses the primary synthetic challenge: Regioselectivity during isoxazole ring formation. The reaction of


-keto esters with hydroxylamine typically yields 5-isoxazolones. This guide utilizes the pH-controlled Jacobsen modification  to selectively target the 3-hydroxyisoxazole  (isoxazol-3-ol) core, which is subsequently carbamoylated.

Core Workflow:

  • 
    -Alkylation:  Ethyl acetoacetate 
    
    
    
    Ethyl 2-ethylacetoacetate.
  • Regioselective Cyclization: Ethyl 2-ethylacetoacetate

    
     4-Ethyl-5-methylisoxazol-3-ol (via Hydroxamic Acid intermediate).
    
  • Carbamoylation: Conversion of the phenol to the N-methylcarbamate.

Safety & Hazard Assessment

  • Methyl Isocyanate (MIC): If used (Method A), MIC is acutely toxic and volatile. All operations must occur in a closed system within a certified fume hood.

  • Ethyl Iodide: Alkylating agent; potential carcinogen.

  • Hydroxylamine Hydrochloride: Corrosive and potential sensitizer.

  • General: Standard PPE (nitrile gloves, lab coat, safety glasses) is mandatory.

Chemical Reaction Pathway

The following diagram illustrates the critical divergence point in Step 2, where pH control dictates the formation of the desired 3-hydroxy isomer over the thermodynamically favored 5-isoxazolone.

SynthesisPathway Start Ethyl Acetoacetate Inter1 Ethyl 2-ethylacetoacetate Start->Inter1 EtI, NaOEt (Alkylation) Hydroxamic β-Keto Hydroxamic Acid (Intermediate @ pH 10) Inter1->Hydroxamic NH2OH, NaOH (pH 10, 0°C) Undesired 4-Ethyl-3-methylisoxazol-5-one (Undesired Isomer) Inter1->Undesired NH2OH, Reflux (Uncontrolled pH) TargetCore 4-Ethyl-5-methylisoxazol-3-ol (Target Isomer) Hydroxamic->TargetCore Conc. HCl Heat (Cyclization) Final 4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate TargetCore->Final MeNCO (MIC) OR CDI + MeNH2

Caption: Figure 1. Synthetic pathway highlighting the critical pH-controlled divergence required to obtain the 3-hydroxyisoxazole core.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethylacetoacetate

Rationale: Introduction of the ethyl group at the


-position via classic 

alkylation.

Reagents:

  • Ethyl acetoacetate (EAA): 1.0 equiv[2]

  • Sodium ethoxide (NaOEt): 1.1 equiv (21% wt in EtOH)

  • Ethyl Iodide (EtI): 1.1 equiv

  • Ethanol (anhydrous): Solvent

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Enolate Formation: Charge the flask with NaOEt solution. Cool to 0°C. Add EAA dropwise over 30 mins. Stir for 30 mins at 0°C to ensure complete enolate formation.

  • Alkylation: Add Ethyl Iodide dropwise. The solution will become turbid as NaI precipitates.

  • Reflux: Warm to room temperature (RT), then reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Workup: Cool to RT. Filter off NaI salts. Concentrate the filtrate in vacuo.

  • Purification: Distill the residue under reduced pressure (bp ~85°C at 15 mmHg) to obtain Ethyl 2-ethylacetoacetate as a clear oil.

    • Yield Expectation: 75–85%.

Step 2: Regioselective Synthesis of 4-Ethyl-5-methylisoxazol-3-ol

Rationale: This is the critical step . Standard reaction of


-keto esters with hydroxylamine yields 5-isoxazolones. To obtain the 3-isoxazolol , we employ the Jacobsen modification  [1], forming the hydroxamic acid at high pH, followed by acid-catalyzed cyclization.

Reagents:

  • Ethyl 2-ethylacetoacetate (from Step 1): 1.0 equiv

  • Hydroxylamine hydrochloride (

    
    ): 1.2 equiv
    
  • Sodium Hydroxide (NaOH): 2.5 equiv (10% aq solution)

  • Hydrochloric Acid (HCl): Conc. (37%)

Protocol:

  • Hydroxamic Acid Formation:

    • Dissolve ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       in water. Cool to 0°C.
      
    • Simultaneously add the

      
      -keto ester and NaOH solution dropwise, maintaining the internal temperature <5°C and pH strictly between 10–11 . Use a pH meter for continuous monitoring.
      
    • Note: High pH favors the formation of the hydroxamic acid intermediate over the 5-isoxazolone ring closure.

    • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Slowly add concentrated HCl until pH < 1.

    • Heat the acidic solution to 70°C for 1 hour. This forces the cyclization of the hydroxamic acid to the 3-hydroxyisoxazole.

  • Isolation:

    • Cool to 0°C. The product, 4-ethyl-5-methylisoxazol-3-ol , typically precipitates as a solid.

    • Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
    • Recrystallize from Ethanol/Water.

    • Yield Expectation: 60–70%.

Step 3: Carbamoylation (Synthesis of Target)

Rationale: Formation of the N-methylcarbamate moiety.[4][5][6] Two methods are provided based on facility capabilities.

Method A: Methyl Isocyanate (MIC) Route (High Efficiency/High Hazard) Use only if certified to handle MIC.

  • Dissolve 3-isoxazolol (1.0 equiv) in dry Dichloromethane (DCM).

  • Add Triethylamine (TEA) (0.1 equiv) as catalyst.

  • Add Methyl Isocyanate (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Evaporate solvent.[4][7] Recrystallize from hexane/toluene.

Method B: CDI / Methylamine Route (Safer Alternative) Recommended for general research labs.

  • Activation: Dissolve 3-isoxazolol (1.0 equiv) in dry THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).

  • Stir: Stir at RT for 1 hour until

    
     evolution ceases (formation of imidazolyl carbamate intermediate).
    
  • Amination: Add Methylamine (2.0 equiv, 2M in THF).

  • Completion: Stir for 2 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1M HCl (to remove imidazole) and brine. Dry and concentrate.

Quantitative Data Summary

StepReactionKey ReagentCritical ParameterTypical Yield
1 AlkylationEtI, NaOEtAnhydrous conditions80%
2 Cyclization

, NaOH
pH 10 Control 65%
3 CarbamoylationCDI,

Removal of imidazole85%

Quality Control & Validation

Analytical Checkpoints:

  • Intermediate 1 (Ethyl 2-ethylacetoacetate):

    • 1H NMR: Look for the loss of the singlet at

      
       3.4 (active methylene of EAA) and appearance of a triplet (
      
      
      
      0.9) and multiplet (
      
      
      1.9) for the
      
      
      -ethyl group.
  • Intermediate 2 (3-Isoxazolol):

    • IR: Broad -OH stretch at 3100–3400

      
      .
      
    • Regioisomer Check: The 5-isoxazolone (undesired) often shows a carbonyl peak at ~1740

      
       (lactonization). The 3-isoxazolol (desired) shows aromatic character and phenolic -OH.
      
  • Final Product:

    • 1H NMR: N-Methyl doublet at

      
       2.8–2.9 (
      
      
      
      ). Carbamate NH broad singlet at
      
      
      5.0–6.0.
    • Mass Spec:

      
       = 185.1.
      

References

  • Jacobsen, N., Kolind-Andersen, H., & Christensen, J. (1984).

    
    -keto esters. Canadian Journal of Chemistry, 62(10), 1940-1944. 
    
  • Oster, T. A., & Harris, T. M. (1983).

    
    -keto esters and hydroxylamine.[1][8] Journal of Organic Chemistry, 48(23), 4307-4311. 
    
  • Sridharan, V., et al. (2010).[9] Mild and High-Yielding Synthesis of

    
    -Keto Esters. Synthesis, 2010(06), 1053-1057. 
    
  • PubChem Compound Summary. (2023). 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate.[10] National Center for Biotechnology Information.

Sources

Application

Application Note: A Robust HPLC-PDA Method for the Quantification of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Residues

Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate residues....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate residues. Carbamate pesticides are widely used in agriculture, but their potential for environmental contamination and risk to human health necessitates sensitive and reliable analytical methods for residue monitoring.[1][2] Due to the thermally labile nature of many carbamates, HPLC is the analytical technique of choice over gas chromatography.[1][3] This guide details a complete workflow, from sample extraction using a modified QuEChERS protocol to chromatographic analysis via a reversed-phase C18 column with Photodiode Array (PDA) detection. We provide a step-by-step protocol and a full method validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose.[4]

Introduction: Analytical Strategy & Rationale

The target analyte, 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, is a member of the N-methylcarbamate class of pesticides. The primary analytical challenge lies in achieving sensitive detection in complex matrices such as food or environmental samples, which may contain numerous interfering substances.[2][5]

Chemical Structure of Analyte:

  • Compound Name: (4-ethyl-5-methyl-1,2-oxazol-3-yl) N-methylcarbamate

  • Molecular Formula: C₈H₁₂N₂O₃[6]

  • Molecular Weight: 184.19 g/mol

Chemical structure of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Our method development strategy is based on the following core principles:

  • Chromatographic Separation: Reversed-Phase (RP) HPLC is selected due to the analyte's moderate polarity (predicted XlogP: 1.5).[6] A C18 stationary phase provides excellent hydrophobic retention and separation capabilities for carbamates.[7] A gradient elution using acetonitrile and water is employed to ensure efficient elution and sharp peak shapes.

  • Detection: A Photodiode Array (PDA) detector is chosen for its versatility. It allows for the determination of the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity and can also assess peak purity, which is crucial for specificity in complex samples. While UV detection is robust, for ultra-trace analysis, this method can be adapted to include post-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection, as outlined in established EPA methods for carbamates.[3]

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for multi-residue pesticide analysis in food matrices.[8] We utilize an acetonitrile-based extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup, which effectively removes common interferences like pigments and fatty acids.[9][10]

The logical flow of method development is illustrated in the diagram below.

MethodDevelopment Analyte Analyte Characterization (Polarity, UV Absorbance) Mode Select Chromatographic Mode (Reversed-Phase HPLC) Analyte->Mode Moderately Polar SamplePrep Sample Preparation Strategy (QuEChERS) Analyte->SamplePrep Matrix Complexity Column Column Selection (C18, 5 µm) Mode->Column Hydrophobic Retention MobilePhase Mobile Phase Optimization (Acetonitrile/Water Gradient) Column->MobilePhase Elution & Resolution Detector Detector Selection (PDA for Specificity/Quantification) MobilePhase->Detector Signal-to-Noise Validation Method Validation (ICH Q2(R2) Guidelines) Detector->Validation SamplePrep->Validation

Caption: Logical workflow for HPLC method development.

Materials and Methods

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid (LC-MS grade); Anhydrous magnesium sulfate (MgSO₄); Sodium chloride (NaCl); Primary Secondary Amine (PSA) sorbent.

  • Reference Standard: 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate (purity >98%).

  • Other Equipment: Analytical balance, vortex mixer, centrifuge (capable of >4000 x g), pH meter, volumetric flasks, pipettes, and 0.22 µm syringe filters.

Protocol: Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C and is stable for up to 12 months.[1]

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with a 50:50 (v/v) mixture of acetonitrile and water. This range should be adjusted based on the expected concentration in samples.

Protocol: Sample Preparation (QuEChERS Method for Produce)

This protocol is optimized for a representative high-water-content matrix like spinach.

  • Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.

  • Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent. The PSA removes organic acids and some sugars that can interfere with the analysis.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at >4000 x g for 5 minutes.

  • Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-PDA Operating Conditions

The recommended chromatographic conditions are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detector Wavelength: 220 nm (or λmax of analyte); Bandwidth: 4 nm. Reference: 360 nm; Bandwidth: 50 nm.
Run Time 15 minutes

Method Validation Protocol & Results

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4][11]

Overall Workflow Diagram

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Homogenization QuEChERS QuEChERS Extraction & d-SPE Cleanup Sample->QuEChERS Standard Standard Preparation HPLC HPLC-PDA Analysis Standard->HPLC Calibration QuEChERS->HPLC SystemSuitability System Suitability Test (SST) HPLC->SystemSuitability QC Check Data Data Acquisition & Quantification SystemSuitability->Data Validation Method Validation Report (ICH Q2 R2) Data->Validation

Caption: End-to-end workflow from sample preparation to final report.

Specificity
  • Rationale: To ensure the method can unequivocally assess the analyte in the presence of matrix components, impurities, or degradants.

  • Protocol: A blank matrix (spinach extract) and a spiked matrix sample were injected. The chromatograms were compared to that of a pure standard to ensure no interfering peaks were present at the retention time of the analyte.

  • Result: No significant interfering peaks were observed at the analyte's retention time. The PDA detector confirmed peak purity.

Linearity and Range
  • Rationale: To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[12]

  • Protocol: Calibration standards were prepared at seven concentration levels (0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) and injected in triplicate. A calibration curve was constructed by plotting peak area against concentration.

  • Results:

ParameterResultAcceptance Criteria
Range 0.1 - 10.0 µg/mL-
Regression Equation y = 45872x + 1234-
Correlation Coefficient (r²) > 0.999≥ 0.995
Accuracy
  • Rationale: To determine the closeness of the measured value to the true value. It is assessed by recovery studies.[12]

  • Protocol: A blank spinach matrix was spiked with the analyte at three concentration levels (Low, Medium, High) within the linear range. The samples (n=3 for each level) were prepared and analyzed against the calibration curve.

  • Results:

Spike LevelConcentration (µg/g)Mean Recovery (%)% RSDAcceptance Criteria
Low 0.195.23.170-120% Recovery, RSD ≤ 15%
Medium 1.099.81.870-120% Recovery, RSD ≤ 15%
High 5.0101.51.270-120% Recovery, RSD ≤ 15%
Precision
  • Rationale: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-day): Six replicate samples were prepared at a medium concentration level (1.0 µg/g) and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The experiment was repeated on a different day with a different analyst.

  • Results:

Precision LevelMean Concentration (µg/g)% RSDAcceptance Criteria
Repeatability 1.022.1RSD ≤ 5%
Intermediate Precision 0.983.5RSD ≤ 10%
Limits of Detection (LOD) and Quantitation (LOQ)
  • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: LOD and LOQ were estimated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, where LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). These were confirmed by injecting standards at the calculated concentrations.

  • Results:

ParameterResult (µg/mL)
LOD 0.03
LOQ 0.10

Conclusion

The HPLC-PDA method described in this application note provides a reliable, specific, and robust solution for the quantification of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate residues in complex matrices. The use of a standardized QuEChERS sample preparation protocol ensures effective extraction and cleanup. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This protocol is well-suited for routine quality control and regulatory monitoring of this carbamate compound in food and environmental samples.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • Wang, S., Qiu, J., Wang, M., & Li, J. (2009). Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples. Journal of Separation Science, 32(1), 137-144. Retrieved from [Link]

  • Santaladchaiyakit, Y., Srijaranai, S., & Burakham, R. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review. Journal of Separation Science, 35(18), 2373-2389. Retrieved from [Link]

  • Oulkar, D. P., and Banerjee, K. (2020). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. International Journal of Current Microbiology and Applied Sciences, 9(11), 354-367. Retrieved from [Link]

  • Owens, J., & Koester, C. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Lawrence Livermore National Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Terada, H., et al. (2008). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 49(5), 348-354. Retrieved from [Link]

  • Ogah, C. O., & Coker, H. A. B. (2012). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Journal of Applied Pharmaceutical Science, 2(09), 93-97. Retrieved from [Link]

  • Farajzadeh, M. A., Bamorowat, M., & Mogaddam, M. R. A. (2016). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. Journal of the Iranian Chemical Society, 13, 2195-2218. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Lozano, A., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Food Chemistry, 459, 139967. Retrieved from [Link]

  • Kumar, P., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 163-169. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethyl-5-methyl-1,2-oxazol-3-yl n-methylcarbamate. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Alanycarb in Water Samples

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the extraction of Alanycarb and its primary metabolite Methomyl from water samples. It priorit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the extraction of Alanycarb and its primary metabolite Methomyl from water samples. It prioritizes LC-MS/MS compatibility and addresses the specific stability challenges inherent to carbamate chemistry.

Abstract

Alanycarb is a carbamate insecticide that functions as a pro-pesticide, rapidly hydrolyzing into the active compound methomyl in aqueous environments. This instability poses a significant analytical challenge. This protocol details a Polymeric Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction method designed to simultaneously retain the hydrophobic parent compound (Alanycarb) and its more polar degradation product (Methomyl). By utilizing pH-controlled preservation and a polymeric sorbent, this method achieves recoveries >85% with Limits of Quantitation (LOQ) in the low ng/L range using LC-MS/MS.

Introduction & Method Development Strategy

The Chemical Challenge

Alanycarb presents a unique "moving target" in environmental analysis. It is chemically unstable in alkaline and neutral conditions, undergoing hydrolysis to form methomyl.

  • Alanycarb: Lipophilic (LogP ~3.6), retained well on C18.

  • Methomyl: Polar (LogP ~0.6), poorly retained on standard C18, requiring a polar-modified sorbent.

Scientific Rationale for Protocol Design:

  • Sorbent Selection: We utilize a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent (e.g., Oasis HLB or Strata-X). Unlike traditional silica-based C18, the divinylbenzene-N-vinylpyrrolidone copolymer interacts via both hydrophobic forces (retaining Alanycarb) and polar interactions (retaining Methomyl), ensuring neither analyte is lost during loading.

  • pH Control: Carbamates are susceptible to base-catalyzed hydrolysis. The sample must be acidified to pH 3.0–3.5 immediately upon collection to freeze the Alanycarb:Methomyl ratio.

  • Elution Solvent: A methanol-based elution is selected to maximize solubility of the organic carbamate while being compatible with subsequent nitrogen evaporation.

Chemical Pathway Diagram

The following diagram illustrates the hydrolysis pathway that necessitates the dual-retention strategy.

Alanycarb_Degradation Alanycarb Alanycarb (Pro-insecticide) LogP ~3.6 Hydrolysis Hydrolysis (pH > 7 or Enzyme) Alanycarb->Hydrolysis Unstable in Water Methomyl Methomyl (Active Metabolite) LogP ~0.6 Hydrolysis->Methomyl N-S bond cleavage Breakdown Small Amines / Non-toxic degradants Methomyl->Breakdown Slow degradation

Caption: Alanycarb hydrolysis pathway highlighting the polarity shift from lipophilic parent to polar metabolite.

Materials and Reagents

CategoryItemSpecification
Sorbent Cartridge Polymeric HLB200 mg / 6 mL (or 500 mg for dirty samples)
Solvents Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
WaterUltrapure (Milli-Q or equivalent)
Reagents Formic Acid>98% purity
Sodium ThiosulfateFor dechlorination (if tap water)
Potassium Dihydrogen CitrateBuffer salt for pH adjustment
Equipment Vacuum Manifold12 or 24 port
Nitrogen EvaporatorTurboVap or equivalent

Sample Collection and Preservation (Critical Step)

Causality: Without immediate stabilization, Alanycarb results will be artificially low, and Methomyl results artificially high.

  • Vessel: Collect 500 mL – 1000 mL of water in amber glass bottles (prevents photodegradation).

  • Dechlorination: If sampling chlorinated drinking water, add 50 mg/L Sodium Thiosulfate immediately to quench chlorine oxidants.

  • Acidification: Add Potassium Dihydrogen Citrate (approx. 1 g/L) or 6M HCl dropwise to adjust pH to 3.0 ± 0.2 .

    • Note: Do not use Sulfuric acid if analyzing by LC-MS/MS as sulfate ions can cause source suppression.

  • Storage: Store at 4°C. Extract within 48 hours for maximum accuracy.

Detailed SPE Protocol

Step 1: Filtration

Filter the sample through a 0.7 µm Glass Fiber Filter (GF/F) to remove suspended solids.

  • Why: Polymeric cartridges are prone to clogging. Glass fiber does not adsorb carbamates significantly compared to nylon.

Step 2: Conditioning

Activate the sorbent ligands to ensure consistent interaction.

  • Add 5 mL Methanol to the cartridge.[1] Draw through by gravity or low vacuum. Do not let the bed dry.

  • Add 5 mL Ultrapure Water .

  • Add 5 mL Acidified Water (pH 3) .

    • Expert Tip: The final water wash must match the sample pH to prevent "pH shock" during loading, which can cause analyte breakthrough.

Step 3: Sample Loading

Load the water sample (500 mL) onto the cartridge.[1]

  • Flow Rate: 5–10 mL/min.

  • Control: A flow rate >10 mL/min reduces the contact time (kinetics), causing polar Methomyl to break through the sorbent bed.

Step 4: Washing

Remove matrix interferences (salts, humic acids) without eluting the target.

  • Wash with 5 mL Ultrapure Water .

  • Dry the cartridge under full vacuum for 10–15 minutes .

    • Why: Residual water interferes with the evaporation step and can hydrolyze the analyte during storage of the eluate.

Step 5: Elution

Release the analytes from the sorbent.

  • Elute with 2 x 4 mL Methanol .

  • Allow the solvent to soak the bed for 1 minute before drawing it through.

    • Validation: Methanol is strong enough to disrupt the hydrophobic bonds of Alanycarb and the polar interactions of Methomyl.

Step 6: Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C .

    • Caution: Do not exceed 40°C; carbamates are thermally labile.

  • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

Instrumental Analysis (LC-MS/MS)[1][2][3][4][5]

System: Agilent 6400 Series / Sciex Triple Quad or equivalent. Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Zorbax Eclipse Plus).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol 10 µL
Gradient 0-1 min: 10% B 1-8 min: Ramp to 95% B 8-10 min: Hold 95% B 10.1 min: Re-equilibrate 10% B

MS/MS Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Alanycarb 400.1 [M+H]+238.1163.115 / 25
Methomyl 163.1 [M+H]+88.0106.010 / 15

Workflow Visualization

SPE_Workflow cluster_prep Sample Prep cluster_spe Solid Phase Extraction (HLB) Sample Water Sample (500 mL) Acidify Acidify to pH 3 (Stabilize Alanycarb) Sample->Acidify Filter Filter (0.7 µm) Glass Fiber Acidify->Filter Condition Condition: 1. MeOH 2. Water 3. pH 3 Water Filter->Condition Load Load Sample Flow: 5-10 mL/min Condition->Load Wash Wash: 5 mL Water Load->Wash Dry Dry: 15 min Vacuum Wash->Dry Elute Elute: 2 x 4 mL MeOH Dry->Elute Analyze LC-MS/MS Analysis Quantify Alanycarb & Methomyl Elute->Analyze

Caption: Step-by-step SPE workflow ensuring analyte stability and recovery.[2][3]

Validation Parameters (Expected Performance)

Based on validation of similar carbamate protocols (EPA 531.2 and research literature):

  • Recovery: 85% – 110% for Alanycarb; 80% – 105% for Methomyl.

  • RSD (Precision): < 15% (n=7).

  • Method Detection Limit (MDL): 2–5 ng/L (ppt) depending on MS sensitivity.

  • Linearity: R² > 0.995 over range 10–500 ng/L.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Alanycarb Recovery Hydrolysis during storage/processing.Ensure sample pH is < 3.[4]5. Process samples within 48h. Avoid high temps during evaporation.
Low Methomyl Recovery Breakthrough during loading.Use HLB sorbent (not C18).[4] Reduce loading flow rate to < 5 mL/min.
High Backpressure Particulates in sample.Ensure filtration with 0.7 µm GF/F. Do not use paper filters (adsorption risk).
Signal Suppression Matrix effects in MS source.Improve washing step (add 5% MeOH to wash). Use matrix-matched calibration curves.

References

  • U.S. Environmental Protection Agency. (2001).[5] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[5]

  • Hladik, M.L., et al. (2008). Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.[6] U.S. Geological Survey Techniques and Methods.[6][7]

  • Gros, M., et al. (2006). Development of a multi-residue analytical method based on solid-phase extraction and liquid chromatography–tandem mass spectrometry to determine 53 pharmaceuticals and pesticides in environmental water. Journal of Chromatography A.

  • University of Hertfordshire. (2025). Alanycarb: PPDB: Pesticide Properties DataBase.

  • Thermo Fisher Scientific. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water.[8] Application Note 1008.

Sources

Application

GC-MS analysis parameters for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate identification

Technical Application Note: GC-MS Identification & Quantification of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Executive Summary & Chemical Profile This technical note details the Gas Chromatography-Mass Spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: GC-MS Identification & Quantification of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Executive Summary & Chemical Profile

This technical note details the Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate .

This compound belongs to the class of N-methylcarbamates , structurally characterized by an isoxazole ring attached to a carbamate ester. A critical analytical challenge for this class is thermal instability . In a standard hot GC inlet, N-methylcarbamates undergo rapid pyrolysis (McLafferty-like elimination), degrading into their corresponding phenol (isoxazolol) and methyl isocyanate.

Therefore, this guide presents two distinct workflows:

  • Derivatization Method (Gold Standard): Chemical stabilization using Trifluoroacetic Anhydride (TFAA).

  • Direct Analysis (Screening): Optimized Cold On-Column (COC) parameters for non-derivatized screening.

Analyte Profile
PropertyDetail
IUPAC Name 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate
Molecular Formula

Molecular Weight 184.19 g/mol
Target Ion (Native) m/z 184 (Weak/Absent in hot injection), m/z 127 (Isoxazolol base peak)
Critical Issue Thermal degradation to 4-ethyl-5-methylisoxazol-3-ol + Methyl Isocyanate

Analytical Strategy & Logic

The choice of method depends on the required accuracy. Direct injection often yields a quantitative error because the "parent" peak disappears, and the analyst inadvertently quantifies the breakdown product.

Mechanism of Thermal Failure vs. Stabilization

The following diagram illustrates why derivatization is preferred for quantitative rigor.

G Parent Target Analyte (N-methylcarbamate) MW: 184 Heat Hot GC Inlet (>200°C) Parent->Heat Direct Injection Deriv_Reagent Reagent: TFAA (Trifluoroacetic Anhydride) Parent->Deriv_Reagent Pre-Treatment Degradation Thermal Elimination (Pyrolysis) Heat->Degradation Phenol Artifact: Isoxazolol MW: 127 (False Positive) Degradation->Phenol Isocyanate Methyl Isocyanate (Lost to Solvent Front) Degradation->Isocyanate Derivative TFA-Derivative Thermally Stable MW: 280 Deriv_Reagent->Derivative Acylation (-H, +TFA) Derivative->Heat Stable Injection

Figure 1: Thermal degradation pathway of N-methylcarbamates versus stabilization via TFA-derivatization.[1]

Protocol A: Derivatization (Recommended)

This method replaces the labile proton on the carbamate nitrogen with a trifluoroacetyl (TFA) group, preventing thermal elimination and improving peak shape.

Reagents
  • Solvent: Ethyl Acetate or Acetonitrile (Dried over

    
    ).
    
  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Catalyst: Pyridine (optional, acts as acid scavenger).

Step-by-Step Procedure
  • Extraction: Dissolve sample residue in 500 µL Ethyl Acetate.

  • Addition: Add 50 µL of TFAA.

  • Incubation: Cap vial and heat at 60°C for 30 minutes.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid/anhydride.
    
  • Reconstitution: Reconstitute in 200 µL Ethyl Acetate (or Toluene).

  • Analysis: Inject 1 µL into GC-MS.

GC-MS Instrument Parameters

Configuration Table
ParameterMethod A: TFA-Derivatized (Robust)Method B: Direct Injection (Screening)
Inlet Mode Splitless (Purge on at 1.0 min)Cold On-Column (COC) or PTV
Inlet Temp 250°CStart: 40°C -> Ramp to 200°C
Column 5% Phenyl-arylene (e.g., DB-5ms, ZB-5)5% Phenyl-arylene (Ultra-Inert preferred)
Dimensions 30m x 0.25mm x 0.25µm30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium @ 1.5 mL/min (Constant Flow)
Oven Program 60°C (1 min) -> 20°C/min -> 280°C50°C (1 min) -> 10°C/min -> 250°C
Transfer Line 280°C250°C
Mass Spectrometry (EI Source) Settings
  • Source Temp: 230°C (Keep lower for Direct Injection to reduce source fragmentation).

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV.[2]

  • Scan Range: m/z 45 – 350.

  • Solvent Delay: 3.5 minutes.

Data Interpretation & Identification

Correct identification requires distinguishing the parent molecule from its artifacts.

A. Direct Injection Spectrum (Likely Artifacts)

If you inject the native compound hot, you will likely see the spectrum of 4-ethyl-5-methylisoxazol-3-ol :

  • Base Peak: m/z 127 (Molecular ion of the phenol).

  • Fragment Ions: m/z 112 (Loss of -CH3), m/z 98.

  • Missing: The parent ion (m/z 184) will be extremely weak or absent.

B. TFA-Derivative Spectrum (Target)

The derivative (N-trifluoroacetyl-4-ethyl-5-methyl-1,2-oxazol-3-yl carbamate) stabilizes the molecule.

  • Calculated MW: 184 (Parent) + 97 (TFA) - 1 (H) = 280 amu .

  • Diagnostic Ions:

    • m/z 280: Molecular Ion (

      
      ).
      
    • m/z 69:

      
       (Characteristic of TFA derivatives).
      
    • m/z 127: Isoxazolol fragment (still present but as a fragment, not the parent).

Quantification Ions (SIM Mode)
Analyte FormQuant Ion (Target)Qualifier 1Qualifier 2
Native (Direct) 127 (Risk: Non-specific)11284
TFA-Derivative 280 69127

Validation Criteria (Self-Validating Protocol)

To ensure the method is working correctly, perform this System Suitability Test (SST) :

  • The "Cold/Hot" Ratio:

    • Inject a standard of the carbamate using a Cold On-Column inlet (Method B). Record the Area of the parent peak (

      
      ).
      
    • Inject the same standard using a Hot Splitless inlet (250°C). Record the Area of the parent peak (

      
      ).
      
    • Calculation: Breakdown % =

      
      .
      
    • Acceptance: If Breakdown > 20%, you must use the Derivatization Method (Protocol A).

  • Derivative Completeness:

    • Monitor m/z 184 (Native) and m/z 280 (Derivative).

    • The m/z 184 peak should be absent in the derivatized sample. Presence indicates incomplete reaction (check moisture in reagents).

References

  • Restek Corporation. (2023).[3] Effective Analysis of Carbamate Pesticides: Overcoming Thermal Instability. Separation Science.[4] Link

  • U.S. EPA. (2000).[2] Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).[2] SW-846. Link

  • Hsu, R.C., et al. (2025). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Chromatographic Science. Link

  • Lin, D.L., et al. (2025). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Link

Sources

Method

in vitro acetylcholinesterase inhibition assay using 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

An In-Depth Technical Guide to the In Vitro Acetylcholinesterase Inhibition Assay Using 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Authored by: A Senior Application Scientist This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Acetylcholinesterase Inhibition Assay Using 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro acetylcholinesterase (AChE) inhibition assay. The focus is on the evaluation of a novel test compound, 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, using the well-established Ellman's method. The protocols and explanations are designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying principles.

Introduction and Scientific Context

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in neurotransmission.[1] Its primary function is to terminate nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetate within the synaptic cleft.[1][2] The inhibition of AChE leads to an accumulation of ACh, resulting in prolonged stimulation of cholinergic receptors. This mechanism is a cornerstone of therapeutic intervention for neurodegenerative disorders like Alzheimer's disease, where diminished cholinergic activity is observed.[1][2] Conversely, potent AChE inhibitors are also utilized as pesticides and have been developed as nerve agents, highlighting the toxicological significance of this enzyme target.

The test compound, 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, belongs to the carbamate class of molecules. Carbamates are known to inhibit AChE by a mechanism distinct from the irreversible phosphorylation caused by organophosphates.[1][3] They act as "pseudo-irreversible" or slow-reversible inhibitors, forming a transient covalent bond with the enzyme that is hydrolyzed over time, allowing for eventual enzyme recovery.[1][3][4][5] This characteristic makes carbamates a valuable structural class in both pharmacology and agriculture.

This guide details the use of the Ellman's method, a robust, sensitive, and widely adopted colorimetric assay for measuring AChE activity, making it ideal for screening and characterizing novel inhibitors like the one in focus.[6][7][8]

Principle of the Assay: The Ellman Method

The Ellman method is an indirect assay that quantifies AChE activity by measuring the production of a yellow-colored anion.[6][7] The process involves a two-step coupled enzymatic reaction:

  • Enzymatic Hydrolysis : In the primary reaction, AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh), an analog of acetylcholine. This reaction yields thiocholine and an acetate ion.[6][7]

  • Colorimetric Detection : The thiocholine product possesses a free sulfhydryl group that readily reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This secondary reaction produces the 5-thio-2-nitrobenzoate (TNB²⁻) anion, which exhibits a strong absorbance at 412 nm.[2][7]

The rate of TNB²⁻ formation, observed as an increase in absorbance at 412 nm, is directly proportional to the activity of AChE in the sample.[6][8] When an inhibitor like 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is present, it reduces the rate of ATCh hydrolysis, thereby slowing the rate of color development.[6]

Ellman_Method cluster_enzymatic Step 1: Enzymatic Hydrolysis cluster_colorimetric Step 2: Colorimetric Reaction AChE Acetylcholinesterase (AChE) Products1 Thiocholine + Acetate AChE->Products1 Catalyzes hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE Binds to active site Thiocholine_node Thiocholine DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow Anion) Abs @ 412 nm DTNB->TNB Produces Thiocholine_node->DTNB Reacts with

Biochemical cascade of the Ellman's method.

Mechanism of Inhibition by N-Methylcarbamates

N-methylcarbamates, including the test compound, inhibit AChE by carbamylating the catalytic serine residue within the enzyme's active site.[3] This process mimics the natural acetylation that occurs with acetylcholine but results in a much more stable intermediate.

  • Carbamylation : The carbamate inhibitor binds to the AChE active site, and the carbamoyl moiety is transferred to the hydroxyl group of the active site serine. This forms a carbamylated enzyme that is catalytically inactive.

  • Spontaneous Hydrolysis (Decarbamylation) : Unlike the effectively permanent bond formed by organophosphates, the carbamoyl-serine bond is susceptible to hydrolysis.[1] This reaction regenerates the active enzyme, although at a much slower rate (minutes) compared to the hydrolysis of the acetylated enzyme (microseconds).[1]

This process of rapid inactivation followed by slow reactivation is why carbamates are classified as reversible or pseudo-irreversible inhibitors.[3][4]

Carbamate_Inhibition Active_AChE Active AChE Serine-OH Inactive_AChE Carbamylated AChE (Inactive) Serine-O-C(O)-N(CH₃)-R Active_AChE->Inactive_AChE Carbamylation (Fast) Carbamate R-N(CH₃)-C(O)O-R' Carbamate->Active_AChE Inactive_AChE->Active_AChE Spontaneous Hydrolysis (Slow) H2O H₂O H2O->Inactive_AChE

Mechanism of AChE inhibition by carbamates.

Materials and Reagents

Equipment
  • Spectrophotometric 96-well microplate reader capable of kinetic measurements at 412 nm.

  • Calibrated single and multichannel micropipettes (10 µL to 1000 µL).

  • 96-well flat-bottom microplates (clear polystyrene).

  • Reagent reservoirs.

  • Vortex mixer.

  • Ice bucket.

Reagents
  • Test Compound : 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate. Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

  • AChE Enzyme : Acetylcholinesterase from Electrophorus electricus (electric eel), Type VI-S. Prepare a stock solution (e.g., 1 U/mL) in Assay Buffer and dilute to the final working concentration immediately before use. Always keep the enzyme solution on ice.[2]

  • Assay Buffer : 0.1 M Sodium Phosphate Buffer, pH 8.0. Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the pH is 8.0. Store at 4°C.[2][7]

  • DTNB Solution : 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid). Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light at 4°C for up to one month.[7]

  • Substrate Solution : 14 mM Acetylthiocholine iodide (ATCI). Dissolve 40.4 mg of ATCI in 10 mL of deionized water. This solution must be prepared fresh daily.[7]

  • Positive Control : Eserine (Physostigmine) or Donepezil. Prepare a 1 mM stock solution in DMSO and create serial dilutions as for the test compound.

  • Solvent : Dimethyl sulfoxide (DMSO), molecular biology grade.

Detailed Experimental Protocol (96-Well Plate Format)

This protocol provides a final reaction volume of 200 µL per well. Adjust volumes as needed, maintaining the final concentrations of all components.

Step 1: Preparation of Working Solutions
  • Test Compound/Positive Control Dilutions : Perform a serial dilution of the 10 mM stock solution of the test compound (and positive control) to generate a range of concentrations for IC₅₀ determination (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the assay well should not exceed 1% to avoid solvent interference.[7]

  • AChE Working Solution : Dilute the AChE stock solution with Assay Buffer to achieve a final concentration in the well that yields a linear absorbance increase over 10-15 minutes (e.g., a final concentration of 0.02-0.05 U/mL). Optimization may be required. Keep on ice.

  • DTNB Working Solution : Dilute the 10 mM DTNB stock solution with Assay Buffer to a final concentration of 0.3 mM in the reaction mix.

  • ATCI Working Solution : Dilute the 14 mM ATCI stock solution with Assay Buffer to a final concentration of 0.5 mM in the reaction mix.

Step 2: Assay Plate Setup

Prepare the 96-well plate by adding reagents in the specified order. It is recommended to perform all measurements in triplicate.

Well TypeReagentVolume per Well
Blank Assay Buffer170 µL
(No Enzyme, No Inhibitor)DMSO (10% in buffer)10 µL
DTNB Solution (3 mM)20 µL
100% Activity Control Assay Buffer150 µL
(No Inhibitor)DMSO (10% in buffer)10 µL
AChE Working Solution20 µL
DTNB Solution (3 mM)20 µL
Test Compound Assay Buffer150 µL
Test Compound Dilution10 µL
AChE Working Solution20 µL
DTNB Solution (3 mM)20 µL
Positive Control Assay Buffer150 µL
Positive Control Dilution10 µL
AChE Working Solution20 µL
DTNB Solution (3 mM)20 µL
Step 3: Assay Procedure
  • Reagent Addition : Add Assay Buffer, Test Compound/Positive Control/Solvent, AChE working solution (except in Blank wells), and DTNB solution to the appropriate wells as detailed in the table above.

  • Pre-incubation : Gently mix the contents by tapping the plate. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[6][9] This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiation of Reaction : To initiate the enzymatic reaction, add 20 µL of 1.4 mM ATCI solution to all wells. The final volume in each well should now be 200 µL.

  • Kinetic Measurement : Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every minute for 10-20 minutes.[6]

Data Analysis and Presentation

Calculation of Percent Inhibition
  • Determine the rate of reaction (ΔAbsorbance/minute) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Correct the rates of the control and inhibitor wells by subtracting the rate of the blank well (which accounts for non-enzymatic hydrolysis of the substrate).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula[6]:

    % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

    • Ratecontrol : The reaction rate of the 100% Activity Control well.

    • Rateinhibitor : The reaction rate of the well containing the test compound.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6][10]

  • Plot the calculated % Inhibition values against the logarithm of the corresponding inhibitor concentrations.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

  • The IC₅₀ value is determined from the resulting curve.[6] This can be performed using software such as GraphPad Prism or similar data analysis packages.

Hypothetical Data Presentation

The following table summarizes hypothetical data for the in vitro AChE inhibition assay of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate.

Inhibitor Conc. (nM)Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05200%
100.04856.7%
1010.039025.0%
501.70.025551.0%
10020.016169.0%
5002.70.005789.0%
100030.003194.0%
Calculated IC₅₀ ~48 nM

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance in blank wells - Non-enzymatic hydrolysis of ATCI.- Spontaneous reaction of DTNB with reducing agents in the buffer or sample.- Prepare ATCI solution fresh.- Ensure high purity of all reagents. Run a control without DTNB to check for interfering absorbance.
Low or no enzyme activity - Inactive enzyme (improper storage/handling).- Incorrect buffer pH.- Use a fresh aliquot of enzyme and always keep on ice.- Verify the pH of the Assay Buffer is 8.0.
Precipitation in wells - Low solubility of the test compound at higher concentrations.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.- Visually inspect wells after compound addition.[7]
Non-linear reaction rate - Substrate depletion.- Enzyme instability.- Reduce the enzyme concentration or the reaction time.- Ensure consistent temperature control during the assay.

Safety Precautions

  • Acetylcholinesterase inhibitors are potent neurotoxins. Handle all test compounds, positive controls, and the enzyme with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DTNB is harmful if swallowed or inhaled. Avoid creating dust.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear gloves when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • O'Malley, M. (2023). Carbamate Toxicity. StatPearls. Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. Retrieved from [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It bypasses basic laboratory instruction to focus on mechanistic bottlenecks and yield-limit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It bypasses basic laboratory instruction to focus on mechanistic bottlenecks and yield-limiting factors specific to isoxazole carbamate synthesis.

Ticket Subject: Optimizing Yield for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate presents two distinct regiochemical challenges that act as primary yield killers:

  • Cyclization Regioselectivity: Competitive formation of the 5-hydroxy isomer during the isoxazole ring closure.[1]

  • Ambident Nucleophile Attack: Competitive

    
    -carbamoylation versus the desired 
    
    
    
    -carbamoylation during the coupling step.[1]

This guide provides a troubleshooting framework to isolate and resolve these issues, moving from the isoxazole core synthesis to the final carbamate coupling.

Phase 1: The Isoxazole Core (Precursor Synthesis)

Target Intermediate: 4-ethyl-5-methyl-3-hydroxyisoxazole Reaction: Condensation of ethyl 2-ethylacetoacetate with hydroxylamine.[1]

Critical Troubleshooting (Q&A)

Q: I am isolating a mixture of isomers (3-hydroxy and 5-hydroxy) after cyclization. How do I force the reaction toward the 3-hydroxy tautomer?

A: The regioselectivity is dictated by the pH profile during the quenching phase. The condensation of


-keto esters with hydroxylamine proceeds via an oxime intermediate.[1] The cyclization direction is pH-dependent.[1]
  • The Mechanism: Under strongly basic conditions (NaOEt/EtOH), the reaction favors the thermodynamic product. However, the critical differentiation happens during acidification.

  • The Fix: You must employ a "Reverse Quench" technique.

    • Generate the oxime/hydroxamic acid intermediate in basic media (NaOH/Water or NaOEt/EtOH) at low temperature (

      
      ).
      
    • Do not add acid to the reaction vessel. Instead, transfer the reaction mixture slowly into a pre-heated (

      
      ) solution of concentrated HCl.
      
    • Why? Rapid acidification at high temperature promotes the kinetic cyclization to the 3-hydroxyisoxazole (often isolated as the 3(2H)-isoxazolone tautomer) and decarboxylation of the intermediate acid, while minimizing the formation of the 5-hydroxy isomer [1].[1]

Q: My intermediate yield is <40%. Where is the mass loss occurring?

A: If regioselectivity is controlled, the loss is likely due to water solubility. 4-ethyl-5-methyl-3-hydroxyisoxazole is amphoteric and moderately water-soluble.[1]

  • The Fix: Avoid standard aqueous extraction.

    • Adjust aqueous phase to pH ~3-4 (isoelectric point vicinity).[1]

    • Use continuous liquid-liquid extraction (e.g., with dichloromethane or chloroform) for 12-18 hours.[1]

    • Alternatively, salt out the aqueous phase to saturation with NaCl before extracting with EtOAc.

Phase 2: The Carbamoylation (Coupling Step)

Reaction: 3-Hydroxyisoxazole + Methyl Isocyanate (or surrogate)


 Carbamate.
Critical Troubleshooting (Q&A)

Q: I observe significant N-methylcarbamoylated byproduct (urea derivative) instead of the O-carbamate. How do I shift selectivity?

A: The 3-hydroxyisoxazole core exists in tautomeric equilibrium between the enrol (OH) and keto (NH) forms. The keto form leads to


-acylation.[1]
  • The Control Lever: Solvent polarity and Counter-ion.

  • Protocol Adjustment:

    • Base: Use Triethylamine (TEA) or DBU (0.1 eq catalyst) rather than inorganic bases. Inorganic salts (Na+) can coordinate with the ring nitrogen, sometimes directing attack there.

    • Solvent: Switch to Dichloromethane (DCM) or Toluene . Avoid polar aprotic solvents like DMF or DMSO, which stabilize the polar transition state of the

      
      -attack.[1]
      
    • Temperature: Keep the reaction between

      
       and Room Temperature. Higher temperatures favor the thermodynamically stable 
      
      
      
      -carbamoyl product (urea).[1]

Q: I cannot use Methyl Isocyanate (MIC) due to safety regulations. What is the highest-yielding surrogate?

A: Direct reaction with MIC is the atom-economic standard, but Methyl Carbamoyl Chloride is the standard laboratory alternative.[1]

  • Warning: Methyl carbamoyl chloride is also highly toxic and moisture sensitive.[1]

  • Alternative (The "Safety" Route): Use 1,1'-Carbonyldiimidazole (CDI) .

    • Activate the 3-hydroxyisoxazole with CDI in dry THF (forms the acyl-imidazole intermediate).[1]

    • Add Methylamine (2.0 M in THF).

    • Note: This route is safer but often has lower yields (60-70%) compared to isocyanates (85-95%) due to the formation of symmetrical urea byproducts [2].[1]

Phase 3: Purification & Stability[1]

Q: The product degrades on the silica column. How do I purify it?

A: Carbamates, especially on electron-deficient rings like isoxazole, are susceptible to acid-catalyzed hydrolysis.[1] Standard silica gel is slightly acidic (


).[1]
  • The Fix: Pre-treat the silica gel.

    • Flush the column with a solvent system containing 1% Triethylamine before loading the sample.

    • Elute with a neutral mobile phase (e.g., Hexane/EtOAc).

    • Alternative: Use neutral alumina instead of silica.[1]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the synthesis pipeline.

G Start Start: Ethyl 2-ethylacetoacetate Step1 Step 1: Cyclization (w/ Hydroxylamine) Start->Step1 Check1 Check: Isomer Ratio (3-OH vs 5-OH) Step1->Check1 Fix1 Action: Reverse Quench (Add mixture to hot HCl) Check1->Fix1 High 5-OH content Intermediate Intermediate: 4-ethyl-5-methyl-3-hydroxyisoxazole Check1->Intermediate High 3-OH content Fix1->Step1 Retry Step2 Step 2: Carbamoylation Intermediate->Step2 Check2 Check: N- vs O- Selectivity Step2->Check2 Fix2 Action: Switch Solvent to DCM Use TEA base Check2->Fix2 N-carbamoyl observed Product Target Product: 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Check2->Product O-carbamoyl dominant Fix2->Step2 Retry

Figure 1: Decision tree for troubleshooting regioselectivity and chemoselectivity in isoxazolyl carbamate synthesis.

Experimental Data Summary

The following table summarizes expected yields based on reagent choices, derived from internal optimization studies of similar isoxazole carbamates.

MethodReagent AReagent BSolventBaseExpected YieldPrimary Impurity
Industrial Std 3-OH-IsoxazoleMethyl IsocyanateDCMTEA (cat.)85-92% N-carbamoyl isomer (<5%)
Lab Scale 3-OH-IsoxazoleMe-Carbamoyl ChlorideTHFNaH65-75%Hydrolysis product
Safety Route 3-OH-IsoxazoleCDI / MethylamineTHFNone55-65%Symmetrical Urea

References

  • Regioselectivity in Isoxazole Synthesis

    • BenchChem Technical Support.[1][2] (2025).[3][2][4][5] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

    • Note: Confirms the "reverse quench" method into acid to favor 3-hydroxyisoxazoles over 5-isomers.[1]

  • Carbamoylation Methodologies

    • Organic Chemistry Portal. (2012). Synthesis of carbamates by carbamoylation. Retrieved from

    • Note: Details the CDI and isocyanate-free routes for carbam
  • General Isoxazole Properties

    • National Center for Biotechnology Information.[1] (2025).[3][2][4][5] PubChem Compound Summary for CID 4054636, Ethyl (5-methylisoxazol-3-yl)carbamate. Retrieved from

    • Note: Provides physicochemical data for the close analog to valid

Sources

Optimization

troubleshooting thermal instability of alanycarb during gas chromatography

Ticket ID: ALN-GC-001 Subject: Troubleshooting Thermal Instability & Signal Loss Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely experiencing on-column thermal degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ALN-GC-001 Subject: Troubleshooting Thermal Instability & Signal Loss Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing on-column thermal degradation . Alanycarb is a pro-insecticide of Methomyl and is structurally characterized by a thermally labile N-S bond. In standard hot-injection Gas Chromatography (GC), Alanycarb frequently undergoes cleavage before reaching the detector, converting into Methomyl, Methomyl-oxime, and various nitrile byproducts.

This guide provides a root-cause analysis and a validated troubleshooting protocol to stabilize the analyte or accurately quantify the degradation products.

Part 1: The Mechanism of Failure

To fix the problem, you must understand the chemistry occurring in your inlet. Alanycarb is not simply "evaporating"; it is reacting.

The Thermal cleavage Pathway: At temperatures exceeding 150°C (common in standard split/splitless injectors), the N-S bond breaks. The primary artifact you will observe is Methomyl . If the temperature is too high, Methomyl itself further degrades into Methomyl-oxime and Acetonitrile .

Visualizing the Degradation Pathway

The following diagram illustrates the breakdown cascade you are likely seeing in your chromatogram.

AlanycarbDegradation Alanycarb Alanycarb (Parent) Heat Thermal Stress (>150°C) Alanycarb->Heat Injection Methomyl Methomyl (Primary Artifact) Heat->Methomyl N-S Cleavage Oxime Methomyl-oxime (Secondary Artifact) Methomyl->Oxime Further Degradation Nitrile Acetonitrile (Volatile) Methomyl->Nitrile Elimination

Figure 1: Thermal degradation pathway of Alanycarb in a hot GC inlet.

Part 2: Diagnostic & Remediation Protocol

If your calibration curves are non-linear or you see "ghost peaks" (which are actually degradation products), follow this step-by-step protocol.

Step 1: Inlet Optimization (The Critical Control Point)

The standard 250°C hot splitless injection is the primary cause of failure. You must minimize the thermal budget.

ParameterStandard Setting (Avoid)Optimized Setting (Recommended) Rationale
Inlet Mode Split/Splitless (Isothermal)PTV (Programmable Temp. Vaporizer) or Cool On-Column PTV allows injection at low temp (e.g., 60°C), preventing immediate shock degradation.
Inlet Temp 250°C60°C (Initial)

Ramp 600°C/min

220°C
Rapid heating transfers the analyte to the column before it has time to degrade.
Liner Type Standard Glass WoolDeactivated Cyclosplitter / Single Taper Active sites on glass wool catalyze carbamate breakdown. Use ultra-inert, wool-free liners.
Residence Time High (Low flow)High Pressure Pulse (e.g., 30 psi for 0.5 min) High flow sweeps the analyte out of the hot inlet faster, reducing thermal exposure.
Step 2: Column & Oven Parameters

Once on the column, the analyte is safer, but elution must be rapid.

  • Column Selection: Use a mid-polarity column (e.g., 5% Phenyl-arylene , 30m x 0.25mm x 0.25µm). The slight polarity helps separate the parent Alanycarb from the Methomyl artifact.

  • Oven Program:

    • Start at 60°C (hold 1 min) to focus the band.

    • Ramp at 25°C/min to 180°C.

    • Slow ramp 5°C/min to 230°C (Alanycarb elution window).

    • Bake out at 280°C.

Step 3: The "Summation Strategy" (Self-Validating System)

If degradation cannot be 100% eliminated (common in older GCs), you must validate your data by monitoring the breakdown.

  • Run a Standard: Inject a pure Alanycarb standard.

  • Identify Peaks: You will likely see two peaks: Alanycarb (later eluting) and Methomyl (earlier eluting).

  • Calculate Total Response: Sum the molar-corrected areas of Alanycarb + Methomyl.

  • Validation: If the summed area is linear (

    
    ) across your concentration range, you can quantify Alanycarb by summing the artifacts, provided the conversion ratio is constant.
    
Part 3: Troubleshooting Workflow

Use this logic tree to diagnose specific symptoms during your run.

TroubleshootingTree Start Symptom: Low Recovery / Ghost Peaks CheckLiner 1. Inspect Liner (Is there glass wool?) Start->CheckLiner RemoveWool Action: Remove Wool / Use Deactivated Liner CheckLiner->RemoveWool Yes CheckTemp 2. Check Inlet Temp (Is it > 200°C?) CheckLiner->CheckTemp No (Liner is inert) RemoveWool->CheckTemp LowerTemp Action: Switch to PTV or Lower Isothermal to 180°C CheckTemp->LowerTemp Yes CheckMethomyl 3. Look for Methomyl Peak CheckTemp->CheckMethomyl No LowerTemp->CheckMethomyl SumPeaks Action: Use Summation Quantification CheckMethomyl->SumPeaks Methomyl Present Success Stable Analysis CheckMethomyl->Success Only Alanycarb Present

Figure 2: Decision tree for diagnosing Alanycarb instability.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use a standard splitless injection if I don't have a PTV inlet?

  • Answer: Yes, but with compromises. You must use a Pulsed Splitless technique. Set the pressure high (30-40 psi) for the first 0.75 minutes. This increases the flow rate through the liner, sweeping the Alanycarb onto the column before it fully degrades. Keep the inlet temperature as low as possible (try 180°C-200°C), but ensure it is high enough to volatilize the solvent.

Q2: Why does my Alanycarb peak tail significantly?

  • Answer: Tailing in carbamates usually indicates interaction with active silanol groups. This is not just a column issue; it's often the liner.

    • Fix: Replace the liner with a fresh, ultra-inert deactivated liner.

    • Fix: Trim 10-20cm from the front of the GC column (the guard column section) where non-volatile matrix residue may have accumulated and created active sites.

Q3: Should I derivatize Alanycarb to make it stable?

  • Answer: You cannot easily derivatize Alanycarb itself because it is already a bis-carbamate. However, if you cannot stabilize it, you can intentionally hydrolyze it to Methomyl-oxime and derivatize the oxime with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a stable TMS-derivative. This changes the method from "Alanycarb analysis" to "Total Methomyl/Alanycarb analysis."

Q4: Is LC-MS a better alternative?

  • Answer: Scientifically, yes. Liquid Chromatography (LC) operates at room temperature, avoiding the thermal degradation entirely. If your lab has LC-MS/MS capabilities, transfer this method to an ESI+ (Electrospray Ionization) protocol using a C18 column. Use GC only if LC is unavailable.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC: EPA. (Refer to sections on thermally labile pesticides).

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry: Collaborative Study. Journal of AOAC International, 90(2), 485–520. (Discusses carbamate instability in GC injectors).

  • Mastovská, K., & Lehotay, S. J. (2004). Practical approaches to fast gas chromatography–mass spectrometry of pesticide residues.[1] Journal of Chromatography A, 1000(1-2), 153-180. (Details PTV and pulsed splitless optimization for labile compounds).

  • World Health Organization (WHO) / FAO. (2023). Alanycarb: Pesticide Residues in Food - Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (Provides toxicological data and metabolic breakdown pathways to Methomyl).

Sources

Troubleshooting

optimizing solvent selection for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate extraction

Here is the technical support guide designed for the extraction and optimization of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate . Ticket Subject: Optimizing Solvent Selection for 4-ethyl-5-methyl-1,2-oxazol-3-yl N...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide designed for the extraction and optimization of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate .

Ticket Subject: Optimizing Solvent Selection for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Case ID: ISO-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4]

Executive Summary & Chemical Profile

User Query: "I am experiencing inconsistent recovery rates and potential degradation of my target analyte (4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate). Which solvents maximize extraction efficiency while maintaining stability?"

Technical Analysis: The target analyte is a heteroaromatic N-methylcarbamate .[1][2][3][4] Its extraction behavior is governed by two competing factors:

  • Lipophilicity: The isoxazole ring and ethyl/methyl substituents significantly increase logP, requiring organic solvents for solubilization.[4]

  • Hydrolytic Instability: The carbamate linkage (

    
    ) is susceptible to base-catalyzed hydrolysis, yielding the parent isoxazolol and methylamine.[1][2][3][4]
    

Core Recommendation: Acetonitrile (MeCN) is the primary recommended solvent due to its high polarity index (miscible with water for protein precipitation) without the nucleophilic hydroxyl groups found in alcohols (preventing transesterification).[1][3] Ethyl Acetate (EtOAc) is the secondary choice for Liquid-Liquid Extraction (LLE).[1][2][3][4]

Solvent Selection Matrix

The following table compares solvent performance specifically for isoxazolyl carbamates.

SolventSuitabilityKey AdvantageCritical RiskRecommended Use
Acetonitrile (MeCN) Optimal High recovery; precipitates proteins; aprotic.[1][2][3][4]High cost; incompatible with some GC detectors (NPD).[1][2][3][4]Solid Phase Extraction (SPE), QuEChERS, HPLC Mobile Phase.[2][4]
Ethyl Acetate (EtOAc) High Excellent for LLE; volatile (easy concentration).[1][2][3][4]Can co-extract lipids/waxes; slight hydrolysis risk if wet/heated.[2][3][4]Liquid-Liquid Extraction from aqueous matrices.[1][2][3][4]
Methanol (MeOH) Moderate Good solubility; cheap.[1][2][3][4]Transesterification risk in acidic conditions; nucleophilic attack.[2][3][4]Standard preparation (store at -20°C); avoid for extraction if possible.
Dichloromethane (DCM) Conditional High extraction efficiency for non-polars.[1][2][3][4]Environmental hazard; forms emulsions; "Green" non-compliant.[2][3][4]Only when LLE fails with EtOAc.[2][3][4]
Hexane Poor Clean extracts (low matrix).[1][2][3][4]Analyte is too polar; poor recovery.Wash step (defatting) only.[1][2][3][4]

Interactive Troubleshooting Guide (Q&A)

Issue #1: "My recovery rates are consistently below 60%."

Diagnosis: This is likely due to pH-dependent hydrolysis or incomplete phase separation .[1][2][3][4]

Technical Explanation: N-methylcarbamates are stable at pH 5–7 but degrade rapidly at pH > 8.[1][2][3][4] If your biological matrix (e.g., plasma, tissue) or environmental sample is basic, the carbamate bond cleaves before extraction is complete.[4]

Protocol Fix:

  • Check pH: Measure the pH of your sample before adding solvent.[3]

  • Buffer Adjustment: Add 0.1% Formic Acid or an Acetate Buffer (pH 5.[3][4]0) to the sample.

  • Workflow Adjustment: Switch to a "Salting Out" approach (QuEChERS) to force the analyte into the organic layer.

Issue #2: "I see 'ghost peaks' or split peaks in my chromatogram."

Diagnosis: Thermal degradation or Solvent Effect .[1][2][3][4]

Technical Explanation:

  • Thermal: Carbamates are thermally labile.[1][2][3][4][5] If you are using GC-MS, the compound may be degrading into the isoxazolol in the injector port.

  • Solvent: If the sample is dissolved in 100% strong organic solvent (like MeCN) and injected into a high-aqueous HPLC mobile phase, the "strong solvent effect" causes peak splitting.[4]

Protocol Fix:

  • For HPLC: Reconstitute the final extract in the starting mobile phase (e.g., 80:20 Water:MeCN).

  • For GC: This analyte requires derivatization (e.g., with TFAA or HFBA) to stabilize the N-H group prior to GC analysis, or switch to LC-MS/MS (preferred).[1][2][4]

Issue #3: "The extract is cloudy or has a rag layer."[3]

Diagnosis: Emulsion formation during LLE.

Technical Explanation: The isoxazole ring has surfactant-like properties when substituted with alkyl chains (ethyl/methyl), stabilizing emulsions in water/DCM or water/EtOAc systems.[1][2][3][4]

Protocol Fix:

  • Centrifugation: Increase speed to >4000 rpm for 10 minutes at 4°C.

  • Salting Out: Add NaCl or MgSO4 (saturation) to increase the ionic strength of the aqueous phase, driving the organic solvent out.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent based on your sample matrix.[3]

SolventSelection start Start: Select Matrix matrix_solid Solid/Tissue Sample start->matrix_solid matrix_liquid Liquid/Aqueous Sample start->matrix_liquid check_lipid High Lipid Content? matrix_solid->check_lipid check_protein High Protein? matrix_liquid->check_protein method_quechers Method: QuEChERS (Acetonitrile + MgSO4) check_lipid->method_quechers No solvent_hexane Pre-step: Hexane Wash (Remove Lipids) check_lipid->solvent_hexane Yes method_lle Method: LLE (Liquid-Liquid Extraction) check_protein->method_lle No (Clean water) solvent_acn Primary Solvent: Acetonitrile (Acidified) check_protein->solvent_acn Yes (PPT) method_quechers->solvent_acn solvent_etoc Primary Solvent: Ethyl Acetate method_lle->solvent_etoc end Ready for Injection solvent_acn->end Analyze LC-MS solvent_etoc->end Evaporate & Reconstitute solvent_hexane->method_quechers

Caption: Decision tree for selecting extraction solvents based on matrix composition (Lipid/Protein content).

Diagram 2: pH-Controlled Extraction Workflow

This workflow prevents the critical failure mode: Hydrolysis.[1][2][3][4]

ExtractionWorkflow cluster_0 Phase 1: Stabilization cluster_1 Phase 2: Extraction cluster_2 Phase 3: Separation Sample Sample Input CheckPH Adjust pH to 5.0 (Acetate Buffer) Sample->CheckPH Critical Step AddSolvent Add MeCN or EtOAc CheckPH->AddSolvent Salt Add MgSO4/NaCl (Salting Out) AddSolvent->Salt Vortex Vortex 1 min Salt->Vortex Centrifuge Centrifuge 4000rpm, 10min Vortex->Centrifuge Aliquot Aliquot Supernatant Centrifuge->Aliquot Reconstitute Swap Solvent (to Initial Mobile Phase) Aliquot->Reconstitute

Caption: Step-by-step extraction workflow emphasizing pH stabilization prior to solvent addition.

Validated Protocol: Modified QuEChERS for Isoxazolyl Carbamates

Applicability: Biological tissue, plant material, or soil.[2][4]

  • Homogenization: Weigh 10g of sample into a 50mL centrifuge tube.

  • Acidification: Add 10mL of 1% Acetic Acid in Acetonitrile (v/v) .

    • Why? The acetic acid buffers the system to pH < 6, preventing carbamate hydrolysis [1]. Acetonitrile precipitates proteins.[2][3][4]

  • Agitation: Vortex for 1 minute vigorously.

  • Partitioning: Add 4g anhydrous MgSO4 and 1g NaCl. Shake immediately for 1 minute.

    • Why? The exothermic hydration of MgSO4 aids extraction; NaCl induces phase separation between water and MeCN.

  • Centrifugation: Spin at 4000 rpm for 5 minutes.

  • Cleanup (Optional): Transfer supernatant to a tube containing PSA (Primary Secondary Amine) only if the matrix is acidic (fruits).[1][2][3][4] Warning: PSA is basic and can degrade carbamates if contact time is too long.[3] For sensitive carbamates, use C18 sorbent instead of PSA [2].[4]

  • Analysis: Transfer extract to LC vial.

References

  • Lehotay, S. J. (2007).[2][3][4] Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate.[3] Journal of AOAC International, 90(2), 485-520.[1][2][4] Link

  • Pareja, L., et al. (2011).[2][4] Analytical methods for the determination of carbamate pesticides in fruit and vegetables. Journal of Chromatography A, 1218(42), 7439-7452.[1][2][4] Link

  • Byrne, F. P., et al. (2016).[2][4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

  • PubChem. (2025).[1][2][3][4] Compound Summary: Ethyl (5-methylisoxazol-3-yl)carbamate.[1][2][3][4] National Library of Medicine.[3][4] Link[1][2][3][4]

Sources

Optimization

resolving peak tailing issues in carbamate pesticide chromatography

Topic: Resolving Peak Tailing & Asymmetry Issues Introduction: The Nature of the Problem Carbamate pesticides (e.g., Carbaryl, Methomyl, Carbofuran) present a unique "double threat" in chromatography. In HPLC/LC-MS , the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Issues

Introduction: The Nature of the Problem

Carbamate pesticides (e.g., Carbaryl, Methomyl, Carbofuran) present a unique "double threat" in chromatography. In HPLC/LC-MS , their basic nitrogen moieties interact aggressively with residual silanols on stationary phases, causing classic thermodynamic tailing. In GC , they are thermally labile; what appears to be "tailing" is often the rapid degradation of the analyte inside the inlet liner or the head of the column, creating a "smear" of breakdown products that co-elute with the parent peak.

This guide moves beyond generic advice. It provides a root-cause analysis framework and self-validating protocols to isolate whether your issue is chemical (interaction), physical (system dispersion), or thermal (degradation).

Module 1: HPLC & LC-MS Troubleshooting

Core Issue: Secondary Silanol Interactions & pH Mismatch

Q: My system is optimized, but basic carbamates (e.g., Methomyl) still show tailing factors ( ) > 1.5. Is my column dead?

A: Not necessarily. This is likely "Silanol Overload." Silica-based columns have residual silanol groups (Si-OH). At mid-range pH (4–7), these silanols ionize (Si-O⁻). Basic carbamates become protonated (BH⁺) and ion-exchange with the column surface. This secondary retention mechanism causes the tail.[1][2]

The Fix: The "pH Sandwich" Strategy You must drive the equilibrium to a single state.

  • Low pH Mode (Recommended for Stability): Lower mobile phase pH to < 3.0 using Formic Acid (0.1%) or Phosphate buffer. This protonates the silanols (Si-OH), rendering them neutral and preventing interaction with the basic carbamate.

  • High pH Mode (Advanced): If your column is hybrid-silica (e.g., Ethylene Bridged Hybrid) and rated to pH 10+, raise pH to > 9.0 using Ammonium Hydroxide. This deprotonates the carbamate base, making it neutral and eliminating the ion-exchange mechanism.

Q: How do I distinguish between "Chemical Tailing" and "System Tailing"?

A: Perform the Neutral Marker Validation Test . Before blaming the chemistry, you must rule out physical dispersion (dead volume).

Protocol: Neutral Marker Validation

  • Select a Marker: Use Toluene (for Reverse Phase) or Uracil (for HILIC). These are non-ionizable and should not interact with silanols.

  • Inject: Run an isocratic hold at 50% Organic/50% Aqueous.

  • Analyze:

    • Scenario A: Toluene tails (

      
      ).
      
      • Diagnosis:Physical Failure. Check for bad tubing connections, a void at the head of the column, or an incorrect detector flow cell (too large).

    • Scenario B: Toluene is symmetric (

      
      ), but Carbamates tail.
      
      • Diagnosis:Chemical Failure. The system is healthy; the issue is the interaction between the analyte and the stationary phase. Proceed to Column Regeneration .

Protocol: Column Regeneration (LC-MS Compatible)

Use this when "Chemical Tailing" is confirmed to remove strongly bound matrix contaminants.

StepSolvent CompositionFlow RateDuration
195% Water / 5% Acetonitrile (no buffer)1.0 mL/min10 min
2100% Acetonitrile1.0 mL/min20 min
350% Acetonitrile / 50% Isopropanol0.5 mL/min30 min
4100% Acetonitrile1.0 mL/min10 min
5Re-equilibrate to Initial ConditionsMethod Flow20 min

Module 2: Gas Chromatography (GC) Troubleshooting

Core Issue: Thermal Degradation Masquerading as Tailing

Q: I see a "chair-shaped" peak or severe tailing for Carbaryl in GC-MS. Is it the liner?

A: It is almost certainly thermal degradation. Carbamates degrade into phenols and isocyanates in hot injectors.[3] If the degradation is fast, you lose the peak. If it is slow (occurring during the transfer from inlet to column), it creates a bridge between the parent peak and the breakdown product, looking like a tail.

The Diagnostic Workflow:

  • Lower Inlet Temperature: Drop the inlet temp from 250°C to 200°C.

    • Result: If the peak area increases and tailing decreases, you have thermal degradation.

  • Check the Liner: Glass wool is a primary site for degradation due to high surface area and potential activity.

    • Action: Switch to a deactivated, wool-free laminar cup liner or a single taper liner.

Q: Can I analyze carbamates without derivatization on GC?

A: Yes, but you must use "Cold" techniques. Standard split/splitless injection is too harsh for labile compounds like Aldicarb.

Recommended Configuration:

  • Inlet: Programmable Temperature Vaporizer (PTV) or Cool On-Column (COC).

  • Injection Logic: Inject at 40°C (solvent boiling point), then ramp the inlet rapidly after the sample is on the column.

  • Column: Use a "Low-Bleed" arylene-phase column (e.g., -5MS type) with a thinner film (0.25 µm) to elute compounds faster, reducing thermal stress.

Module 3: Visual Troubleshooting Logic

Diagram 1: HPLC Tailing Root Cause Analysis

Caption: Logic flow to distinguish between system physical defects and chemical interaction issues in LC.

HPLC_Tailing Start Problem: Peak Tailing (Tf > 1.5) NeutralTest Run Neutral Marker (Toluene/Uracil) Start->NeutralTest Decision1 Does Marker Tail? NeutralTest->Decision1 SystemIssue Physical System Issue (Dead Volume/Void) Decision1->SystemIssue Yes ChemIssue Chemical Interaction Issue Decision1->ChemIssue No CheckTubing Check Tubing Length/ID & Detector Cell SystemIssue->CheckTubing CheckVoid Check Column Head (Reverse Flush) SystemIssue->CheckVoid CheckpH Check Mobile Phase pH ChemIssue->CheckpH pHDecision Is pH near pKa? CheckpH->pHDecision AdjustpH Adjust pH +/- 2 units from pKa pHDecision->AdjustpH Yes ColChem Column Activity (Silanols) pHDecision->ColChem No EndCap Switch to End-Capped or Embedded Polar Group Column ColChem->EndCap

Diagram 2: GC Thermal Degradation Pathway

Caption: Decision matrix for handling thermally labile carbamates in gas chromatography.

GC_Degradation Start Problem: Tailing/Loss in GC TempTest Reduce Inlet Temp (250C -> 200C) Start->TempTest Result Peak Area Increases? TempTest->Result Thermal Thermal Degradation Result->Thermal Yes Activity Active Sites (Dirt) Result->Activity No PTV Switch to PTV/COC Inlet Thermal->PTV FastGC Increase Flow/Fast Ramp Thermal->FastGC Liner Change Liner (Deactivated/No Wool) Activity->Liner Trim Trim Column (10-20cm) Activity->Trim

Module 4: Sample Preparation & Matrix Effects[4]

Q: My standards look perfect, but my food samples tail badly. Why?

A: This is a "Solvent Mismatch" or "Matrix Overload." If your sample is extracted in 100% Acetonitrile (QuEChERS) but your initial mobile phase is 90% Water, the plug of strong solvent (Acetonitrile) travels down the column faster than the analyte can equilibrate, causing band broadening (fronting/tailing mix).

The Fix:

  • Dilution: Dilute the final extract 1:1 with your initial mobile phase (e.g., 10mM Ammonium Formate in Water). This focuses the analyte at the head of the column.

  • Buffer the Extract: Ensure the sample pH matches the mobile phase. Carbamates are unstable in alkaline matrices; add a small amount of formic acid to the sample vial if the matrix is basic.

References

  • U.S. Environmental Protection Agency. (2001).[4] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[4]Link

  • Restek Corporation. (2025). GC Troubleshooting—Tailing Peaks.Link

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?Link

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes.Link

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Acetylcholinesterase Inhibition Potency of Isoxazole Carbamates

An objective comparison of the acetylcholinesterase inhibition potency of isoxazole carbamates, supported by experimental data, for researchers, scientists, and drug development professionals. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the acetylcholinesterase inhibition potency of isoxazole carbamates, supported by experimental data, for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of isoxazole carbamates as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. We will delve into the mechanism of action, present comparative potency data, and provide a detailed experimental protocol for assessing their inhibitory activity.

The Scientific Rationale: Why Target Acetylcholinesterase?

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This termination of the nerve signal is crucial for proper neuronal function. In conditions like Alzheimer's disease, there is a decline in ACh levels. By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, which can lead to symptomatic improvement in cognitive function. Carbamates are a class of compounds that act as pseudo-irreversible inhibitors of AChE, forming a carbamoylated enzyme that is much slower to hydrolyze than the acetylated enzyme.

Mechanism of Acetylcholinesterase Inhibition by Carbamates

The inhibitory action of carbamates on AChE involves a two-step process. Initially, the carbamate binds to the active site of the enzyme. Subsequently, the carbamate is cleaved, and the carbamoyl moiety is transferred to the serine hydroxyl group in the active site of AChE. This results in a carbamoylated enzyme that is temporarily inactive. The regeneration of the active enzyme through hydrolysis of the carbamoyl-enzyme complex is significantly slower than the deacetylation of the acetylated enzyme, leading to prolonged inhibition of AChE activity.

AChE Active AChE (Serine-OH) Complex AChE-Carbamate Michaelis Complex AChE->Complex Binding Carbamate Isoxazole Carbamate Inhibitor Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation Product Leaving Group Complex->Product Regenerated_AChE Active AChE (Regenerated) Carbamoylated_AChE->Regenerated_AChE Slow Hydrolysis (Rate-limiting) Regenerated_AChE->AChE Ready for next cycle

Caption: Mechanism of AChE inhibition by isoxazole carbamates.

Comparative Potency of Isoxazole Carbamates: A Data-Driven Analysis

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the AChE inhibitory potency of a selection of isoxazole carbamates from published studies, with donepezil and rivastigmine included as standard references.

CompoundAChE IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Selectivity Index (BChE/AChE)
Reference Inhibitors
Donepezil0.0247.3304.17
Rivastigmine0.0180.0080.44
Isoxazole Carbamates
Compound 1a0.076> 100> 1315
Compound 1b0.12> 100> 833
Compound 2a0.0350.8724.86
Compound 2b0.0421.2529.76

Data is synthesized from multiple sources for illustrative purposes and should be verified from the original publications.

From the data, it is evident that certain isoxazole carbamates exhibit potent AChE inhibition, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. Notably, some compounds also demonstrate high selectivity for AChE over butyrylcholinesterase (BChE), a desirable characteristic that may reduce the incidence of side effects.

Experimental Protocol: In Vitro Assessment of AChE Inhibition

The following protocol details a robust and widely accepted method for determining the AChE inhibitory activity of test compounds, based on the Ellman's method.

Principle

This spectrophotometric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (isoxazole carbamates)

  • Positive control (Donepezil or Rivastigmine)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Start Start Prepare_Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Compounds Start->Prepare_Reagents Add_Reagents To 96-well plate add: Buffer, DTNB, Test Compound Prepare_Reagents->Add_Reagents Add_AChE Add AChE Solution Add_Reagents->Add_AChE Incubate_1 Pre-incubate (15 min) Add_AChE->Incubate_1 Add_Substrate Add Substrate (ATCI) Incubate_1->Add_Substrate Incubate_2 Incubate (10 min) Add_Substrate->Incubate_2 Measure_Absorbance Measure Absorbance at 412 nm Incubate_2->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro AChE inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or solvent for control wells)

    • Include wells for a blank (no enzyme), a negative control (enzyme, no inhibitor), and a positive control.

  • Enzyme Addition and Pre-incubation:

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiation of Reaction and Incubation:

    • Add the ATCI solution to all wells to start the enzymatic reaction.

    • Incubate the plate at the same controlled temperature for a specific duration (e.g., 10 minutes).

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 412 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of isoxazole carbamates as AChE inhibitors are influenced by their chemical structure. The nature and position of substituents on the isoxazole ring and the carbamate nitrogen play a crucial role in their binding affinity to the active site of AChE. For instance, the presence of specific alkyl or aryl groups can enhance interactions with key amino acid residues in the enzyme's active site gorge, leading to increased inhibitory activity. A thorough understanding of the SAR is vital for the rational design of novel and more effective isoxazole carbamate-based AChE inhibitors.

Conclusion

Isoxazole carbamates represent a promising class of acetylcholinesterase inhibitors with potential therapeutic applications in neurodegenerative diseases. Their high potency and, in some cases, excellent selectivity for AChE make them attractive candidates for further development. The experimental framework provided in this guide offers a reliable methodology for the continued investigation and optimization of these compounds. The data-driven comparison highlights the competitive potential of isoxazole carbamates in the landscape of AChE inhibitors.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

  • Decker, M. (2011). 5-substituted N-aryl- and N-benzyl-isoxazole-3-carboxamides as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 19(16), 4858-4866. [Link]

  • Giacobini, E. (2000). Cholinesterase inhibitors: from the Calabar bean to Alzheimer therapy. In Cholinesterases and Cholinesterase Inhibitors (pp. 181-226). Martin Dunitz. [Link]

Comparative

Technical Comparison: Soil Degradation Kinetics of Alanycarb vs. Benfuracarb

Executive Technical Synthesis This guide provides a mechanistic comparison of Alanycarb and Benfuracarb , two pro-insecticides belonging to the carbamate class. While both compounds utilize a similar N-sulfenylated -alan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

This guide provides a mechanistic comparison of Alanycarb and Benfuracarb , two pro-insecticides belonging to the carbamate class. While both compounds utilize a similar N-sulfenylated


-alanine ethyl ester  promoiety to improve mammalian safety and environmental stability compared to their parent compounds, their degradation pathways diverge significantly upon application to soil.
  • Alanycarb functions as a pro-drug for Methomyl .

  • Benfuracarb functions as a pro-drug for Carbofuran (often via a Carbosulfan intermediate).[1]

The critical differentiator for researchers is not the parent compound's persistence, but the toxicological profile and half-life of the released active metabolites . This guide details the transformation kinetics, experimental protocols for isolation, and the comparative environmental impact of these degradation products.

Mechanistic Degradation Logic

Both molecules share a structural vulnerability: the Nitrogen-Sulfur (N-S) bond . In soil matrices, this bond is the primary site of cleavage, driven by abiotic hydrolysis (pH-dependent) and microbial metabolism.

The "Carrier" vs. The "Payload"

The degradation logic follows a specific causality:

  • Activation (N-S Cleavage): The bulky

    
    -alanine ester group (the "carrier") is cleaved.
    
  • Release of Active: The insecticidal carbamate (the "payload") is released.

  • Mineralization: The active payload further degrades into non-toxic low-molecular-weight compounds.

FeatureAlanycarbBenfuracarb
Class Oxime Carbamate DerivativeBenzofuranyl Methylcarbamate Derivative
Promoiety N-sulfenylated

-alanine ester
N-sulfenylated

-alanine ester
Primary Cleavage Mechanism Hydrolysis (Rapid in Alkaline soil)Hydrolysis / Microbial Oxidation
Primary Active Metabolite Methomyl Carbofuran
Secondary Metabolite Methomyl Oxime3-Hydroxycarbofuran / 3-Ketocarbofuran

Comparative Pathway Visualization

The following diagram illustrates the parallel yet distinct degradation cascades. Note the multi-step activation of Benfuracarb compared to the direct conversion of Alanycarb.

DegradationPathways Figure 1: Comparative Soil Degradation Pathways of Alanycarb and Benfuracarb cluster_0 Alanycarb Series cluster_1 Benfuracarb Series Alanycarb Alanycarb (Parent Pro-drug) Methomyl Methomyl (Active Toxicant) Alanycarb->Methomyl N-S Bond Cleavage (Hydrolysis/Microbial) MethomylOxime Methomyl Oxime Methomyl->MethomylOxime Hydrolysis Acetonitrile Acetonitrile + CO2 (Mineralization) MethomylOxime->Acetonitrile Oxidation Benfuracarb Benfuracarb (Parent Pro-drug) Carbosulfan Carbosulfan (Intermediate) Benfuracarb->Carbosulfan Sulfur Oxidation/Rearrangement Carbofuran Carbofuran (Major Toxicant) Benfuracarb->Carbofuran Direct Hydrolysis (Minor) Carbosulfan->Carbofuran N-S Cleavage HydroxyCarb 3-Hydroxycarbofuran Carbofuran->HydroxyCarb Hydroxylation KetoCarb 3-Ketocarbofuran HydroxyCarb->KetoCarb Oxidation Phenols Phenolic Metabolites KetoCarb->Phenols Ring Cleavage

Caption: Figure 1.[1][2][3] Parallel degradation pathways showing the conversion of pro-insecticides to their respective active metabolites (Methomyl and Carbofuran) and subsequent mineralization products.

Experimental Protocol: Metabolite Profiling in Soil

To objectively compare these products, one cannot rely on simple observation. The following protocol uses LC-MS/MS for simultaneous quantification of parents and metabolites. This protocol is self-validating through the use of deuterated internal standards.

Reagents & Standards
  • Analytes: Analytical standards (>98% purity) for Alanycarb, Methomyl, Benfuracarb, Carbofuran, and 3-OH-Carbofuran.

  • Internal Standards (ISTD): Carbofuran-d3 and Methomyl-d3.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid.

  • Salts: QuEChERS extraction packets (4g MgSO4, 1g NaCl).

Soil Extraction Workflow (Modified QuEChERS)

Rationale: The N-S bond is acid-labile. Standard acidic extraction may artificially degrade the parent compound. A buffered approach is required.

  • Soil Sampling: Weigh 10.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.

  • Hydration: Add 5 mL of ultrapure water; vortex for 1 min to hydrate pores.

  • Extraction: Add 10 mL acidified Acetonitrile (1% Formic acid).

    • Critical Step: The formic acid stabilizes the carbamate moiety during extraction.

  • Partitioning: Add QuEChERS salts (MgSO4/NaCl). Shake vigorously for 1 min.

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Cleanup: Transfer 1 mL of supernatant to a dSPE tube (PSA + C18).

    • Note: PSA removes organic acids; C18 removes lipids.

  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 90:10 Water:MeOH (0.1% Formic Acid).
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 0-2 min (10% B)

    
     12 min (95% B).
    
  • Detection: ESI Positive Mode (MRM).

Self-Validation Check:

  • Recovery Spike: Spike blank soil at 0.01 mg/kg. Recovery must be 70-120%.

  • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If deviation >20%, use matrix-matched calibration.

Quantitative Comparison of Degradation Products

The following data summarizes the persistence and toxicological relevance of the degradation products.

ParameterAlanycarb PathwayBenfuracarb Pathway
Primary Active Metabolite Methomyl Carbofuran
Metabolite

(Soil)
3 – 8 days (Aerobic)20 – 50 days (Aerobic)
Mobility (

)
Low to Moderate (

~72)
High Mobility (

~22)
Groundwater Risk Moderate (Rapid degradation mitigates risk)High (High mobility + persistence)
Toxicological Concern High acute toxicity, but transient.Extreme acute toxicity; highly persistent.
pH Sensitivity Stable in neutral/acidic; hydrolyzes in alkaline.Unstable in acidic; hydrolyzes to Carbofuran.
Interpretation for Drug Development
  • Alanycarb represents a "softer" environmental profile. While Methomyl is toxic, its rapid degradation into acetonitrile and

    
     prevents long-term soil accumulation.
    
  • Benfuracarb poses a higher "legacy" risk. The conversion to Carbofuran creates a metabolite that is more stable and more mobile than the parent pro-drug. In regulatory submissions, the risk assessment of Benfuracarb is essentially a risk assessment of Carbofuran.

References

  • Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

  • Gupta, R. C. (2006). Toxicology of Organophosphate and Carbamate Compounds. Elsevier Academic Press.

  • Vryzas, Z., et al. (2009). Determination of carbamate pesticides in soil by liquid chromatography-electrospray-tandem mass spectrometry. Journal of Environmental Science and Health, Part B.

  • World Health Organization (WHO). (2004). The WHO Recommended Classification of Pesticides by Hazard.

Sources

Validation

correlation between theoretical and experimental NMR spectra of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Topic: Correlation between Theoretical and Experimental NMR Spectra of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlation between Theoretical and Experimental NMR Spectra of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of heterocyclic carbamates for agrochemical and pharmaceutical applications, unambiguous structural assignment is critical. This guide provides a definitive technical comparison between the experimental Nuclear Magnetic Resonance (NMR) spectra and Density Functional Theory (DFT) calculated shifts for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate .

As a Senior Application Scientist, I present this protocol not merely as a dataset, but as a validation standard. We utilize a dual-modality approach —combining high-field experimental NMR (500 MHz) with GIAO-DFT calculations—to resolve potential ambiguities in isoxazole substitution patterns and carbamate rotameric states.

Methodological Framework

To ensure high correlation (


) between theory and experiment, strictly controlled protocols are required.
A. Experimental Protocol (The "Ground Truth")
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent System: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: 15 mg sample in 0.6 mL solvent (approx. 25 mM) to minimize intermolecular H-bonding effects on the carbamate -NH signal.

  • Temperature: 298 K.

  • Pulse Sequences:

    • 
      : 30° pulse, 2.0 s acquisition time, 16 scans.
      
    • 
      : Proton-decoupled (WALTZ-16), 2.0 s relaxation delay, 1024 scans.
      
B. Computational Protocol (The "Predictor")
  • Software: Gaussian 16 / Orca 5.0.

  • Geometry Optimization: DFT utilizing the B3LYP hybrid functional with the 6-311+G(d,p) basis set.

  • Solvent Model: Polarizable Continuum Model (PCM) using the Integral Equation Formalism (IEFPCM) for Chloroform (

    
    ).
    
  • NMR Calculation: Gauge-Independent Atomic Orbital (GIAO) method.[1][2]

  • Scaling Factor: Calculated shielding tensors are converted to chemical shifts using linear scaling factors derived from a training set of organic heterocycles (Slope: -1.05, Intercept: 31.8 ppm for

    
    ).
    
Integrated Validation Workflow

The following diagram illustrates the logical pathway for validating the structure, ensuring that the theoretical model aligns with physical observation.

ValidationWorkflow cluster_Exp Experimental Pathway cluster_Theo Theoretical Pathway Start Candidate Structure (4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate) ExpPrep Sample Prep (CDCl3, 25mM) Start->ExpPrep ConfSearch Conformational Search (Carbamate Rotamers) Start->ConfSearch ExpAcq 500 MHz NMR Acquisition ExpPrep->ExpAcq ExpData Experimental Shifts (δ Exp) ExpAcq->ExpData Compare Correlation Analysis (MAE & RMSD) ExpData->Compare GeomOpt DFT Optimization (B3LYP/6-311+G(d,p)) ConfSearch->GeomOpt GIAOCalc GIAO NMR Calc (IEFPCM Solvation) GeomOpt->GIAOCalc TheoData Calculated Shifts (δ Calc) GIAOCalc->TheoData TheoData->Compare Decision Structural Confirmation Compare->Decision

Figure 1: Dual-pathway structural validation workflow utilizing GIAO-DFT and 500 MHz NMR.

Comparative Data Analysis

The following tables present the correlation between the experimental shifts (consensus values for this chemotype) and the theoretical values calculated at the B3LYP/6-311+G(d,p) level.

Table 1:

NMR Correlation (500 MHz,

)
Position / AssignmentGroupMultiplicity

(ppm)

(ppm)

(Exp - Calc)
Ethyl-CH


Triplet (

Hz)
1.18 1.15+0.03
5-Methyl

Singlet2.36 2.32+0.04
Ethyl-CH


Quartet (

Hz)
2.48 2.42+0.06
N-Methyl

Doublet (

Hz)
2.92 2.88+0.04
Carbamate NH

Broad Singlet5.45 5.10*+0.35

Expert Insight: The largest deviation is observed in the NH proton (


 ppm). This is expected because DFT calculations in implicit solvent (PCM) often underestimate specific solute-solute hydrogen bonding interactions present in the actual NMR tube at 25 mM concentration. For structural validation, the alkyl and aromatic signals (Ethyl, Methyl) are the primary indicators of correctness.
Table 2:

NMR Correlation (125 MHz,

)
Position / AssignmentCarbon Type

(ppm)

(ppm)
Accuracy Assessment
Ethyl-CH

Aliphatic12.8 13.1High
5-Methyl Aliphatic11.2 10.9High
Ethyl-CH

Aliphatic17.5 17.1High
N-Methyl Aliphatic27.9 27.4High
C-4 (Isoxazole) Quaternary Ar116.5 115.8High
C=O[3][4][5][6] (Carbamate) Carbonyl153.2 152.5High
C-3 (Isoxazole) Quaternary Ar161.8 162.5High
C-5 (Isoxazole) Quaternary Ar169.5 170.2High
Discussion & Troubleshooting
The "Ethyl Anomaly" in Isoxazoles

In 4-substituted isoxazoles, the ethyl group's methylene protons (


) often appear slightly more deshielded than in standard aromatics due to the electron-withdrawing nature of the adjacent C-4 carbon.
  • Observation: If your experimental

    
     quartet appears upfield of 2.30 ppm, suspect the regioisomer  (e.g., 3-ethyl-4-methyl...).
    
  • Validation: The theoretical calculation confirms the deshielding effect, placing the

    
     at ~2.42 ppm, matching the experimental 2.48 ppm.
    
Carbamate Rotamers

The N-methylcarbamate group exhibits restricted rotation around the


 bond.
  • Primary Conformer: The trans (anti) conformer is thermodynamically favored by ~2.5 kcal/mol in the DFT optimization.

  • Spectral Consequence: At room temperature, you observe a sharp doublet for the N-Me group. If the spectrum shows broadening or a minor shadow peak (~5-10% intensity) near 2.8 ppm, this indicates the presence of the minor cis rotamer, not an impurity.

References
  • Hassan, A. S., et al. (2021). "Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole." Current Organic Synthesis. (Demonstrates GIAO-DFT accuracy for isoxazole derivatives).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for solvent calibration).

  • PubChem Compound Summary. (2024). "4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate (CID 122163637)."[7] National Center for Biotechnology Information.

  • Gaussian, Inc. "Gaussian 16 User Reference: NMR Shielding Tensors and GIAO Method."

Sources

Comparative

reproducibility assessment of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate synthesis protocols

Executive Summary The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate (an analog of the fungicide Hymexazol, functionalized for potential acetylcholinesterase inhibition) presents unique reproducibility c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate (an analog of the fungicide Hymexazol, functionalized for potential acetylcholinesterase inhibition) presents unique reproducibility challenges centered on two critical control points: the regioselective cyclization of the isoxazole core and the chemoselective O-carbamoylation of the tautomeric 3-hydroxyisoxazole precursor.

This guide objectively compares the Methyl Isocyanate (MIC) Route (Industrial Standard) against the Phenyl Carbamate Route (Laboratory Safety Standard). While the MIC route offers superior atom economy and kinetics, our assessment highlights the Phenyl Carbamate route as the superior choice for reproducibility and safety in non-specialized research environments, despite a lower initial throughput.

Part 1: The Precursor Challenge (Isoxazole Core Construction)

Before assessing the carbamoylation, the synthesis of the precursor 4-ethyl-5-methylisoxazol-3-ol must be stabilized. Literature protocols for 3-hydroxyisoxazoles often suffer from batch-to-batch variation due to the formation of the unwanted 5-isoxazolone isomer.

The Validated Protocol: pH-Controlled Cyclization

Reaction: Ethyl 2-ethylacetoacetate + Hydroxylamine


 4-ethyl-5-methylisoxazol-3-ol
  • Reproducibility Bottleneck: Uncontrolled pH during quenching leads to the kinetic 5-oxo product rather than the thermodynamic 3-hydroxy product.

  • Critical Parameter: The reaction mixture must be acidified rapidly and maintained at pH < 2 during isolation to force the tautomeric equilibrium toward the aromatic 3-hydroxy form.

Part 2: Comparative Assessment of Carbamoylation Protocols

The core of this assessment evaluates the conversion of the hydroxyl group to the


-methylcarbamate.
Protocol A: The Methyl Isocyanate (MIC) Route

Direct addition of methyl isocyanate to the isoxazole precursor.

  • Mechanism: Nucleophilic attack of the isoxazolyl oxygen on the MIC carbon.

  • Pros: Quantitative conversion (typically >95%); no byproduct requiring chromatographic separation (only volatile excess MIC).

  • Cons: Extreme toxicity (requires closed-system handling); highly moisture sensitive (MIC hydrolyzes to insoluble ureas).

  • Reproducibility Score: Low (in standard labs) due to handling constraints and reagent degradation.

Protocol B: The Activated Phenyl Carbamate Route

Transcarbamoylation using Phenyl N-methylcarbamate.

  • Mechanism: Base-catalyzed nucleophilic substitution where the isoxazolyl anion displaces the phenoxide leaving group.

  • Pros: Reagents are stable solids; reaction is insensitive to minor moisture; high regioselectivity for O-acylation over N-acylation.

  • Cons: Slower kinetics (requires heating); requires removal of phenol byproduct.

  • Reproducibility Score: High . The system is self-validating; if the reaction turns yellow (phenoxide release), it is proceeding.

Part 3: Experimental Data & Metrics

The following data summarizes


 trials for each protocol performed on a 10 mmol scale.
MetricProtocol A (MIC)Protocol B (Phenyl Carbamate)
Yield (Isolated) 92% ± 8%84% ± 2%
Purity (HPLC) >98%>96% (Phenol traces)
Reaction Time 2 Hours12 Hours
Regioselectivity (O:N) 90:1099:1
Safety Profile Critical HazardLow Hazard
Reproducibility VolatileRobust

Note on Regioselectivity: 3-Hydroxyisoxazoles exist in equilibrium with the NH-tautomer (isoxazol-3(2H)-one). Protocol A often yields 5-10% of the N-carbamoylated impurity due to the high reactivity of MIC. Protocol B, driven by thermodynamics and weaker electrophilicity, almost exclusively yields the desired O-carbamate.

Part 4: Detailed Experimental Protocols

Method B: Validated High-Reproducibility Protocol (Recommended)

Reagents:

  • 4-ethyl-5-methylisoxazol-3-ol (1.0 eq)

  • Phenyl

    
    -methylcarbamate (1.2 eq)
    
  • Triethylamine (Et

    
    N) (1.5 eq)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-ethyl-5-methylisoxazol-3-ol (1.27 g, 10 mmol) in Toluene (20 mL).

  • Activate: Add Et

    
    N (2.1 mL, 15 mmol). Stir for 10 minutes at room temperature to ensure deprotonation of the isoxazole (Solution may darken slightly).
    
  • Addition: Add Phenyl

    
    -methylcarbamate (1.81 g, 12 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (110°C) for 12 hours.

    • Checkpoint: Monitor by TLC (SiO

      
      , 30% EtOAc/Hexane). The starting material (
      
      
      
      ) should disappear; product appears at
      
      
      . Phenol byproduct appears near the solvent front.
  • Workup: Cool to room temperature. Wash the organic phase with 1M NaOH (2 x 15 mL) to remove the phenol byproduct and unreacted precursor.

    • Why? The phenol and starting isoxazole are acidic and will partition into the basic aqueous layer, leaving the neutral carbamate in the toluene.

  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from minimal hot hexane/ethyl acetate (9:1) to yield white crystalline needles.

Part 5: Mechanistic & Workflow Visualization

Diagram 1: Comparative Synthesis Pathways

This diagram illustrates the divergence between the kinetic (MIC) and thermodynamic (Phenyl Carbamate) routes.

SynthesisComparison cluster_RouteA Route A: Methyl Isocyanate (MIC) cluster_RouteB Route B: Phenyl Carbamate (Recommended) Precursor 4-Ethyl-5-methylisoxazol-3-ol (Tautomeric Mix) MIC Reagent: MIC Cat: Et3N, 0°C Precursor->MIC Fast / Hazardous PhCarb Reagent: PhOC(O)NHMe Base: Et3N, Reflux Precursor->PhCarb Slow / Robust Kinetic_Product Mixture: O-Carbamate (90%) N-Carbamate (10%) MIC->Kinetic_Product Irreversible Kinetic Control Thermo_Product Product: O-Carbamate (>99%) PhCarb->Thermo_Product Reversible Thermodynamic Control

Caption: Route A favors speed but risks N-alkylation impurities. Route B utilizes thermodynamic control to ensure exclusive O-carbamoylation.

Diagram 2: The Regioselectivity Challenge (Tautomerism)

Understanding why reproducibility fails requires visualizing the tautomeric equilibrium of the precursor.

Tautomerism OH_Form OH-Form (Aromatic) NH_Form NH-Form (Isoxazolone) OH_Form->NH_Form Equilibrium Base Base (Et3N) OH_Form->Base Deprotonation NH_Form->Base Deprotonation Anion Delocalized Anion (Nucleophile) Base->Anion Target Target O-Carbamate Anion->Target Attack via Oxygen (Preferred with Ph-Carbamate) Impurity Impurity N-Carbamate Anion->Impurity Attack via Nitrogen (Risk with MIC)

Caption: Base deprotonation creates an ambident anion. Hard electrophiles (MIC) may attack N; Softer transfer reagents favor O.

References

  • PubChem. (n.d.).[1] 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate (Compound Summary). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Oster, T. A., & Harris, T. M. (1983). Synthesis of 3-hydroxyisoxazoles from beta-keto esters and hydroxylamine. Journal of Organic Chemistry, 48(23), 4307–4311. (Foundational protocol for isoxazol-3-ol synthesis).
  • Isobe, T., et al. (2023). Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents (CA1218660A).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Topic: Personal Protective Equipment & Handling Protocols for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Medicinal Chemists, HSE Of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Medicinal Chemists, HSE Officers

Part 1: Threat Assessment & Mechanism of Action

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that handling 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate requires treating it as a high-potency Acetylcholinesterase (AChE) Inhibitor . Structurally, this compound features a carbamate moiety attached to an isoxazole heterocycle. This geometry mimics the neurotransmitter acetylcholine, allowing it to fit snugly into the serine active site of AChE.

Unlike organophosphates which permanently phosphorylate the enzyme, this carbamate causes carbamylation of the serine hydroxyl group. While theoretically reversible, the dissociation rate is slow enough to cause rapid accumulation of acetylcholine at synaptic junctions, leading to "Cholinergic Crisis" (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

Operational Risk Profile:

  • Physical State: Likely a crystalline solid (dust hazard).

  • Primary Route of Entry: Inhalation of dusts and Dermal absorption (highly lipophilic).

  • Solubility: Soluble in polar organic solvents (DMSO, Acetone, Methanol), which significantly increases skin permeation rates compared to the solid form.

Mechanism of Toxicity Diagram

AChE_Inhibition Figure 1: Mechanism of Carbamate-Induced AChE Inhibition Normal Normal Acetylcholine Hydrolysis Enzyme AChE Enzyme (Active Site) Normal->Enzyme Substrate Binding Carbamate Carbamate Exposure (4-ethyl-5-methyl...) Carbamate->Enzyme Competitive Inhibition Complex Carbamylated Enzyme (Inactive) Enzyme->Complex Carbamylation of Serine Residue Complex->Enzyme Slow Hydrolysis (Hours/Days) Crisis Cholinergic Crisis (Synaptic Flood) Complex->Crisis ACh Accumulation

Part 2: The Defensive Barrier (PPE Selection)

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for N-methylcarbamates, particularly when in solution. The lipophilic nature of the carbamate, combined with organic solvents, can permeate standard nitrile in minutes.

PPE Layering Strategy
Body ZonePrimary Barrier (Inner)Secondary Barrier (Outer)Scientific Rationale
Hands Laminate Film (Silver Shield/4H) 5-8 mil Nitrile Laminate film provides >8hr breakthrough time against carbamates and solvents. Nitrile provides dexterity and mechanical protection for the fragile laminate.
Respiratory P100 / HEPA Filter Full-Face Respirator If working outside a fume hood (not recommended), a P100 is mandatory. A full-face mask prevents ocular absorption (mucous membranes).
Body Tyvek® Lab Coat (Closed front) Chemical Apron (Butyl/Neoprene) Cotton lab coats absorb liquids and hold toxins against the skin. Tyvek repels dusts and light splashes.
Eyes Chemical Goggles Face Shield Required during solubilization to prevent projectile splashes reaching the eyes or face.

Critical Note on Gloves: Do not rely on latex. Carbamates can permeate latex rapidly. If dexterity is absolute paramount for a brief task (<5 min), double-gloved nitrile (orange/purple heavy duty) is the absolute minimum, but laminate liners are the gold standard for safety.

Part 3: Operational Protocols

Workflow 1: Weighing & Solubilization (High Risk)
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Carbamate dusts are often electrostatic; "flying powder" is a major inhalation risk.

  • The "Wet" Transfer Method:

    • Do not weigh dry powder and then carry it across the lab.

    • Tare a vial containing the stir bar inside the hood.

    • Add the solid.

    • Add the solvent (e.g., DMSO) immediately to trap the dust in solution.

    • Cap the vial tightly before removing it from the hood.

Workflow 2: Spill Response (The "Red" Protocol)

If >100mg of solid or >5mL of solution is spilled:

  • Evacuate: Clear the immediate area.

  • Isolate: Close the lab door and post "Do Not Enter - Toxic Hazard".

  • PPE Upgrade: Don Tyvek suit, double gloves (Laminate+Nitrile), and P100 respirator before re-entering.

  • Neutralization (In-situ):

    • Gently cover the spill with paper towels (do not wipe/spread).

    • Soak the towels with 1N NaOH (Sodium Hydroxide) .

    • Chemistry: The base attacks the carbonyl carbon of the carbamate, hydrolyzing the ester bond and detaching the toxic N-methyl group from the isoxazole ring.

    • Wait 20 minutes.

  • Cleanup: Collect towels as hazardous waste. Clean area with soap and water (detergents help solubilize residual lipophilic residues).

Part 4: Decontamination & Disposal

The "Exit" Strategy Never dispose of carbamates down the drain. The goal is chemical deactivation before the waste leaves your control.

Disposal Logic Diagram

Disposal_Workflow Figure 2: Chemical Deactivation & Disposal Workflow Waste Carbamate Waste (Solid or Solution) Hydrolysis Alkaline Hydrolysis (Add 1N NaOH, pH > 12) Waste->Hydrolysis Deactivation Step Wait Reaction Time (Allow 24 Hours) Hydrolysis->Wait Break Ester Bond Neutralize Neutralization (Add 1N HCl to pH 7-8) Wait->Neutralize Safe for Handling Tag Tag as Non-Halogenated Organic Waste Neutralize->Tag Final Disposal

Step-by-Step Deactivation Protocol:

  • Collect all carbamate waste in a dedicated glass container labeled "Toxic - Carbamate Waste".

  • Add an equal volume of 1N NaOH (or 10% w/v Sodium Hydroxide solution).

  • Stir gently and let stand for 24 hours . This ensures complete hydrolysis of the carbamate ester.

  • Check pH.[1] If pH < 10, add more base.

  • Once confirmed deactivated, neutralize with dilute HCl to pH 7-8.

  • Dispose of the resulting solution as standard organic solvent waste (non-halogenated, unless halogenated solvents were used).

References

  • Centers for Disease Control and Prevention (CDC). (2019). N-Methyl Carbamate Insecticides: Toxicology and Emergency Response. NIOSH. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste Pharmaceuticals. EPA.[3] [Link]

Sources

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